4-(3-((4-Bromophenyl)thio)propyl)morpholine
Description
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Properties
IUPAC Name |
4-[3-(4-bromophenyl)sulfanylpropyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNOS/c14-12-2-4-13(5-3-12)17-11-1-6-15-7-9-16-10-8-15/h2-5H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWAQFXEPDKASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
CAS No: 69967-53-9 Formula: C₁₃H₁₈BrNOS Molecular Weight: 316.26 g/mol [1]
Executive Summary
This technical guide profiles 4-(3-((4-Bromophenyl)thio)propyl)morpholine , a functionalized heterocyclic scaffold widely utilized in medicinal chemistry.[1] Structurally, the compound integrates three distinct pharmacophoric elements: a basic morpholine headgroup, a flexible propyl-thioether linker, and a para-bromophenyl tail.[1]
This architecture grants it dual utility:
-
Synthetic Intermediate: The aryl bromide serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid diversification of the phenyl ring.
-
Biological Scaffold: The morpholine-linker-aryl motif is a "privileged structure" in neuropharmacology, exhibiting high affinity for Sigma-1 (
) receptors and serotonin transporters (SERT).
Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]
Structural Analysis
The molecule is an aryl-thioether morpholine derivative . Its lipophilicity is modulated by the thioether linkage, while the morpholine nitrogen provides a protonation site at physiological pH, essential for receptor binding pockets.
| Feature | Chemical Data |
| IUPAC Name | 4-[3-(4-bromophenyl)sulfanylpropyl]morpholine |
| Molecular Formula | C₁₃H₁₈BrNOS |
| Exact Mass | 315.0292 |
| Heavy Atom Count | 16 |
| Rotatable Bonds | 5 (High conformational flexibility) |
| H-Bond Acceptors | 3 (N, O, S) |
| H-Bond Donors | 0 |
| Calculated LogP | ~3.42 (Lipophilic, CNS penetrant) |
| pKa (Base) | ~8.4 (Morpholine nitrogen) |
Physicochemical Characteristics[1][2][11]
-
Appearance: Typically isolated as a pale yellow viscous oil or low-melting solid. It is often converted to hydrochloride (HCl) or oxalate salts to improve crystallinity and shelf-life.
-
Solubility:
-
Free Base: Soluble in DCM, Ethyl Acetate, DMSO, Methanol.
-
Salt Forms: Soluble in Water, Ethanol.[2]
-
-
Reactivity Profile: The thioether is susceptible to oxidation (to sulfoxides/sulfones), while the aryl bromide is stable under standard nucleophilic conditions but reactive under metal catalysis.
Synthetic Methodologies
The synthesis of this compound is generally approached via convergent alkylation . The most atom-economical route involves the S-alkylation of 4-bromothiophenol.
Retrosynthetic Analysis (Logic & Strategy)
To design the synthesis, we disconnect the molecule at the heteroatom-carbon bonds.
-
Disconnection A (C-S bond): Breaks the molecule into 4-bromothiophenol and 4-(3-chloropropyl)morpholine. This is the preferred route due to the high nucleophilicity of the thiolate anion.
-
Disconnection B (C-N bond): Breaks the molecule into morpholine and 1-bromo-3-((4-bromophenyl)thio)propane.[1] This route is less favorable due to potential over-alkylation or elimination side reactions.
Validated Synthesis Protocol (Route A)
Objective: Synthesis via S-alkylation of 4-bromothiophenol.
Reagents:
-
4-Bromothiophenol (1.0 eq)
-
4-(3-Chloropropyl)morpholine (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF[1]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) - promotes Finkelstein reaction in situ.
Step-by-Step Workflow:
-
Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromothiophenol in dry Acetonitrile under an inert atmosphere (
). -
Deprotonation: Add anhydrous
. Stir at room temperature for 15 minutes to generate the thiolate anion ( ). -
Alkylation: Add 4-(3-chloropropyl)morpholine dropwise. If using the chloro-derivative, add catalytic KI to convert the alkyl chloride to the more reactive alkyl iodide in situ.
-
Reflux: Heat the reaction mixture to reflux (80°C for ACN) for 6–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1) or LC-MS.[2]
-
Workup:
-
Purification: Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM) to obtain the pure title compound.
Visualization: Synthetic Logic & Pathway[9]
The following diagram illustrates the retrosynthetic logic and the forward reaction flow, highlighting the critical "Convergent Node" where the pharmacophore is assembled.
Figure 1: Retrosynthetic breakdown and convergent synthesis workflow via Thiolate-SN2 coupling.
Applications in Drug Discovery[1][9]
Sigma-1 ( ) Receptor Ligand Design
The Morpholine-Linker-Aryl motif is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection, depression, and neuropathic pain.
-
Mechanism: The basic nitrogen of the morpholine forms an electrostatic interaction with Asp126 in the Sigma-1 receptor binding pocket. The lipophilic aryl tail (bromophenyl) occupies the hydrophobic pocket formed by Val162 and Phe107.
-
Utility: Researchers use this specific brominated compound as a Lead Compound to optimize affinity. The bromine atom allows for the subsequent introduction of radiolabels (e.g.,
or via substitution) for PET imaging studies.
Synthetic Handle for Library Generation
In High-Throughput Screening (HTS) campaigns, this molecule acts as a "core scaffold." The bromine at the para-position is electronically activated for metal-catalyzed cross-coupling.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create bi-aryl derivatives (expanding the hydrophobic tail).
-
Buchwald-Hartwig Amination: Reaction with amines to create aniline derivatives (altering solubility and H-bond capacity).
-
Lithium-Halogen Exchange: Treatment with n-BuLi generates an aryl-lithium species, allowing reaction with electrophiles (aldehydes, ketones) to introduce polar functional groups.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Signal Word: Warning.
-
H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). The thioether is sensitive to prolonged exposure to air (oxidation risk).
References
-
BenchChem. (n.d.). 4-(3-((4-Bromophenyl)thio)propyl)morpholine: Synthesis and Retrosynthesis. Retrieved from
-
PubChem. (2025).[4] 4-(3-Bromopropyl)morpholine (Precursor Data). National Library of Medicine. Retrieved from
-
ChemicalBook. (2026). 4-(3-Bromophenyl)morpholine and related structures. Retrieved from
-
E3S Web of Conferences. (2024).[5] Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from
-
National Institutes of Health (NIH). (2024). Sigma Receptor Ligands and Antiprion Compounds. Retrieved from
Sources
Therapeutic Potential of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in Medicinal Chemistry
This technical guide provides an in-depth analysis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine , a representative "privileged scaffold" in medicinal chemistry. It synthesizes the compound's structural utility, pharmacological profile, and synthetic pathways, positioning it as a critical chemical probe for Sigma-1 receptor (σ1R) modulation and Serotonin Transporter (SERT) inhibition.
Executive Summary
4-(3-((4-Bromophenyl)thio)propyl)morpholine represents a high-value pharmacophore in neuropsychiatric drug discovery. Belonging to the class of arylthioalkyl morpholines , this molecule integrates a basic morpholine headgroup with a lipophilic bromophenyl tail via a flexible propyl-thioether spacer. This specific structural arrangement confers high affinity for Sigma-1 receptors (σ1R) and monoamine transporters , making it a potent probe for studying neuroprotection, depression, and neuropathic pain.
This guide details the compound's chemotype, validated synthetic protocols, and mechanistic pathways, serving as a blueprint for researchers targeting the σ1R-chaperone axis.
Structural Architecture & Pharmacophore Analysis[1][2]
The therapeutic potency of this compound stems from its adherence to the classic "Basic Amine – Spacer – Hydrophobic Region" pharmacophore, which is critical for binding to G-protein coupled receptors (GPCRs) and intracellular chaperones.
Structural Dissection
| Component | Chemical Feature | Medicinal Function |
| Morpholine Ring | Saturated Heterocycle (pKa ~8.3) | Acts as the cationic headgroup at physiological pH. Forms a critical salt bridge with Aspartate residues (e.g., Asp126 in σ1R) in the receptor binding pocket. |
| Propyl Linker | 3-Carbon Alkyl Chain | Provides optimal conformational flexibility , allowing the molecule to span the distance between the orthosteric binding site and hydrophobic sub-pockets. |
| Thioether (S) | Sulfide Linkage | Increases lipophilicity compared to ether (O) analogs. Susceptible to metabolic S-oxidation, offering a handle for prodrug strategies (sulfoxides). |
| 4-Bromophenyl | Halogenated Aromatic Ring | The hydrophobic tail . The para-bromo substituent enhances metabolic stability (blocking P450 hydroxylation) and increases lipophilicity for Blood-Brain Barrier (BBB) penetration. |
Structure-Activity Relationship (SAR) Logic
The 4-bromo substitution is non-trivial. In SAR studies of sigma ligands, para-halogenation typically increases affinity by filling a hydrophobic pocket within the receptor's ligand-binding domain. The bromine atom also provides a synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing this molecule to serve as a "parent" scaffold for library generation.
Mechanism of Action: The Sigma-1 / SERT Axis
This molecule operates via a dual-mechanism profile, characteristic of "dirty" but effective CNS agents.
Primary Target: Sigma-1 Receptor (σ1R) Modulation
The σ1R is an endoplasmic reticulum (ER) chaperone protein. Under cellular stress, σ1R translocates from the Mitochondria-Associated Membrane (MAM) to the plasma membrane.
-
Agonist Mode: If the compound acts as an agonist, it promotes σ1R dissociation from BiP (Binding immunoglobulin Protein), enhancing chaperone activity. This stabilizes IP3 receptors, ensuring proper Ca²⁺ signaling and preventing excitotoxicity.
-
Therapeutic Outcome: Neuroprotection in Alzheimer’s models, reduction of neuropathic pain, and cognitive enhancement.
Secondary Target: Serotonin Transporter (SERT)
Similar to Vortioxetine , arylthioalkyl morpholines can inhibit SERT. The morpholine nitrogen binds to the central site of the transporter, while the bromophenyl group occupies the allosteric specificity pocket.
-
Therapeutic Outcome: Antidepressant and anxiolytic effects via increased synaptic serotonin levels.
Mechanistic Visualization
The following diagram illustrates the σ1R-mediated neuroprotective pathway activated by this ligand class.
Caption: Figure 1.[1] Putative mechanism of action showing ligand-induced σ1R activation, leading to stabilization of calcium signaling and mitochondrial protection.
Validated Synthetic Protocol
To ensure reproducibility and high yield, a convergent synthesis strategy is recommended. This protocol avoids the formation of quaternary ammonium byproducts common in linear alkylation.
Retrosynthetic Analysis
-
Disconnection: S-Alkylation of a thiophenol with a propyl-morpholine electrophile.
-
Key Intermediates: 4-Bromothiophenol and N-(3-chloropropyl)morpholine.
Step-by-Step Methodology
Step 1: Synthesis of N-(3-Chloropropyl)morpholine
-
Reagents: Morpholine (1.0 eq), 1-Bromo-3-chloropropane (1.2 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetone or Acetonitrile (ACN).
-
Procedure:
-
Dissolve morpholine in ACN.
-
Add K₂CO₃ and stir for 15 min.
-
Add 1-Bromo-3-chloropropane dropwise at 0°C to prevent bis-alkylation.
-
Reflux for 6–8 hours.
-
Workup: Filter inorganic salts, concentrate filtrate. Distill under reduced pressure to obtain a clear oil.
-
Yield Target: >85%.
-
Step 2: Thioether Formation (The Coupling)
-
Reagents: 4-Bromothiophenol (1.0 eq), N-(3-Chloropropyl)morpholine (1.1 eq), Cs₂CO₃ (1.5 eq) or NaH (1.1 eq).
-
Solvent: DMF (Dimethylformamide) or THF (Tetrahydrofuran).
-
Procedure:
-
Option A (Mild): Dissolve 4-bromothiophenol in DMF. Add Cs₂CO₃ and stir at RT for 30 min. Add the chloropropyl-morpholine intermediate. Heat to 60°C for 4 hours.
-
Option B (Fast): Dissolve thiol in dry THF. Add NaH (60% dispersion) at 0°C. Once H₂ evolution ceases, add the electrophile. Reflux for 2 hours.
-
-
Purification:
-
Quench with water, extract with Ethyl Acetate (3x).
-
Wash organic layer with 1M NaOH (to remove unreacted thiol) and Brine.
-
Dry over MgSO₄ and concentrate.
-
Flash Chromatography: Silica gel, eluting with Hexane:EtOAc (gradient 4:1 to 1:1).
-
-
Validation:
-
1H NMR (CDCl₃): Look for triplet at ~2.9 ppm (S-CH₂) and characteristic AA'BB' aromatic system (~7.2–7.4 ppm).
-
Synthetic Workflow Diagram
Caption: Figure 2. Convergent synthetic route utilizing nucleophilic substitution to assemble the thioether core.
Physicochemical & ADME Profile
For a compound to be a viable CNS drug candidate, it must satisfy specific property thresholds.
| Property | Value (Predicted) | Interpretation |
| Molecular Weight | 316.26 g/mol | Optimal for BBB penetration (< 450). |
| LogP (Lipophilicity) | ~3.5 – 4.0 | Highly lipophilic; ensures excellent brain uptake but requires formulation aid (e.g., HCl salt). |
| TPSA | ~35 Ų | Low polar surface area, predictive of high CNS permeability. |
| pKa (Basic N) | ~8.2 | Exists as ~90% cation at physiological pH, aiding receptor binding. |
| Metabolic Liability | Moderate | The S-atom is a site for oxidation (Sulfoxide/Sulfone). The Bromo group blocks para-hydroxylation, extending half-life. |
References
-
BenchChem. (2025). Structural Classification and Nomenclature of 4-(3-((4-Bromophenyl)thio)propyl)morpholine. Retrieved from
-
Kourounakis, A., et al. (2020).[2][3] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity". Medicinal Research Reviews.
-
Razzaghi-Asl, N., et al. (2025).[4] "New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates". Journal of Medicinal Chemistry.
-
PubChem. (2025). Compound Summary: 4-(3-Bromopropyl)morpholine.[5] National Library of Medicine.
-
Sigma-Aldrich. (2025). Product Specification: 4-(4-Bromophenyl)morpholine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Morpholine/aryl Carbonyl Thioureas as Antimetastatic Candidates Against Gastric Cancer Cells [ps.tbzmed.ac.ir]
- 5. 4-(3-Bromopropyl)morpholine | CAS#:125422-83-5 | Chemsrc [chemsrc.com]
Literature Review of Morpholine-Thioether Derivatives in Drug Discovery
Executive Summary: The Synergy of Privileged Scaffolds
In the landscape of modern medicinal chemistry, the fusion of "privileged scaffolds" often yields compounds with superior pharmacological profiles. This guide analyzes the morpholine-thioether class—a structural motif combining the pharmacokinetic (PK) robustness of the morpholine ring with the metabolic and electronic versatility of a thioether linkage.
While morpholine is widely recognized for optimizing solubility and bioavailability, the thioether (-S-) linkage introduces unique capabilities: it serves as a metabolic handle (oxidizable to sulfoxides/sulfones), a metal-chelating moiety (crucial for metalloenzyme inhibition), and a flexible linker that modulates receptor fit. This review synthesizes current literature to demonstrate how this hybrid scaffold is driving breakthroughs in oncology (EGFR/MMP inhibition) and antimicrobial therapies.
Structural Rationale & Medicinal Chemistry[1][2][3][4]
The Morpholine Advantage
The morpholine ring is a staple in drug design (e.g., Gefitinib, Linezolid) due to its specific physicochemical properties:
-
Lipophilicity/Hydrophilicity Balance: The ether oxygen lowers
compared to piperidine, enhancing aqueous solubility while maintaining blood-brain barrier (BBB) permeability. -
Metabolic Stability: Unlike piperazine, morpholine is less prone to rapid metabolic degradation, prolonging half-life.
-
H-Bonding: The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with specific residues (e.g., Lys745 in EGFR) to anchor the molecule in the binding pocket.
The Thioether Functionality
The introduction of a thioether linkage adds a dimension of "soft" reactivity:
-
Redox Switch: The sulfide sulfur can be metabolically oxidized to a sulfoxide (
) or sulfone ( ), altering polarity and binding affinity in vivo. This is often exploited in "prodrug-like" strategies. -
Metal Chelation: In enzymes like Matrix Metalloproteinases (MMPs), the sulfur atom can coordinate with the catalytic Zinc (
) ion, acting as a Zinc Binding Group (ZBG). -
Nucleophilicity: The sulfur remains nucleophilic, allowing for specific covalent interactions or unique pi-sulfur interactions within aromatic binding pockets.
Synthetic Strategies & Protocols
The construction of morpholine-thioether derivatives typically follows a convergent synthesis path. Below is a field-proven, self-validating protocol for generating these derivatives via a chloroacetyl linker.
Core Protocol: Nucleophilic Substitution via Chloroacetyl Linker
Objective: Synthesize a Morpholine-Linker-Thioether scaffold.
Mechanism:
Step 1: Acylation of Morpholine
-
Reagents: Morpholine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq).
-
Solvent: Dichloromethane (DCM) or Benzene (anhydrous).
-
Procedure:
-
Dissolve morpholine and TEA in DCM at 0°C.
-
Add chloroacetyl chloride dropwise (exothermic reaction; control temp < 5°C to prevent bis-acylation).
-
Stir at room temperature (RT) for 3 hours.
-
Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of morpholine.
-
Workup: Wash with water, dry over
, concentrate. -
Product: 2-chloro-1-morpholinoethan-1-one (Solid/Oil).
-
Step 2: Thioether Formation (The Critical Step)
-
Reagents: Intermediate from Step 1 (1.0 eq), Substituted Thiol (R-SH) (1.0 eq), Potassium Carbonate (
) (2.0 eq) or Sodium Thiosulfate (catalytic). -
Solvent: Acetone or DMF (for higher boiling thiols).
-
Procedure:
-
Suspend
in solvent; add the thiol. Stir for 15 min to generate the thiolate anion ( ). -
Add the chloro-morpholine intermediate.
-
Reflux (Acetone: 56°C) or Heat (DMF: 80°C) for 4–6 hours.
-
Self-Validation Point: The reaction mixture will change from a suspension to a clearer solution (if salt precipitates out) or show a distinct spot shift on TLC. The appearance of a UV-active spot distinct from the thiol confirms coupling.
-
-
Purification: Recrystallization from Ethanol is preferred over column chromatography to avoid sulfur oxidation on silica.
Synthetic Workflow Diagram
Caption: Convergent synthesis of morpholine-thioether derivatives via chloroacetyl linker intermediate.
Therapeutic Applications & SAR
Oncology: EGFR T790M Inhibition
Resistance to first-generation EGFR inhibitors (e.g., Gefitinib) often arises from the T790M mutation .[1] Morpholine-thioether derivatives have shown high potency against this mutant.
-
Mechanism: The morpholine ring extends into the solvent-exposed region of the ATP binding pocket, improving solubility. The thioether linkage often connects the core scaffold (e.g., pyrimidine or quinazoline) to a hydrophobic tail that interacts with the "gatekeeper" residue (Met790).
-
Key Finding: Morpholine-substituted diphenylpyrimidines (Mor-DPPYs) exhibit
values as low as 0.71 nM against EGFR T790M/L858R.[2] -
SAR Insight: Replacing the morpholine oxygen with sulfur (thiomorpholine) or carbon (piperidine) often reduces potency, confirming the specific H-bond requirement of the morpholine oxygen with residues like Lys745 .
Matrix Metalloproteinase (MMP) Inhibition
MMPs are zinc-dependent endopeptidases involved in metastasis.
-
Role of Thioether: In thioaryl-based MMP-12 inhibitors, the sulfur atom (often in a sulfide or sulfone state) acts as a linker that positions a Zinc Binding Group (like hydroxamate or hydantoin) correctly within the active site.
-
Selectivity: The flexibility of the thioether bond allows the inhibitor to adapt to the S1' specificity pocket, enhancing selectivity for MMP-12 over MMP-1 and MMP-14.
Antimicrobial Activity
Morpholine-thioether hybrids (specifically benzohydrazide derivatives) have demonstrated broad-spectrum activity against S. aureus and M. tuberculosis.
-
Data Summary:
| Compound Class | Target Organism | Key Moiety | Activity (MIC) |
| Morpholine-Benzohydrazide | S. aureus (Gram +) | Thioether Linker | 2–5 µg/mL |
| Thiazolyl-Thiomorpholine | P. aeruginosa (Gram -) | Thiazole-S-Link | 10–20 µg/mL |
| Quinoline-Morpholine | M. tuberculosis | Lipophilic Tail | < 1 µM |
Mechanism of Action: EGFR Signaling Pathway
The following diagram illustrates the intervention point of Morpholine-Thioether inhibitors within the EGFR signaling cascade, preventing downstream proliferation.
Caption: Morpholine-thioether inhibitors competitively bind to the EGFR ATP pocket, halting PI3K/Akt and MAPK downstream signaling.
Conclusion & Future Outlook
The morpholine-thioether scaffold represents a high-value target in medicinal chemistry. The morpholine ring solves the "solubility problem" often encountered with potent hydrophobic drugs, while the thioether linkage offers a versatile "reactivity handle" for optimizing drug-target interactions.
Future Directions:
-
Covalent Inhibitors: Exploiting the nucleophilicity of the thioether to design targeted covalent inhibitors (TCIs) that form disulfide bridges with cysteine residues in mutant kinases.
-
PROTACs: Using the morpholine moiety as the solvent-exposed "exit vector" to attach E3 ligase linkers for protein degradation strategies.
References
-
Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors. European Journal of Medicinal Chemistry. (2017).
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. (2021).
-
Development of Thioaryl-Based Matrix Metalloproteinase-12 Inhibitors with Alternative Zinc-Binding Groups. Journal of Medicinal Chemistry. (2018).
-
Unlocking the Antimicrobial Potential of Novel Thiomorpholine Derivatives. BenchChem Application Notes. (2025).
-
Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Royal Society Open Science. (2025).
Sources
- 1. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives (Mor-DPPYs) as potent EGFR T790M inhibitors with improved activity toward the gefitinib-resistant non-small cell lung cancers (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Guide to the Biological and Mechanistic Characterization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Charting the Course for a Novel Chemical Entity
The compound 4-(3-((4-Bromophenyl)thio)propyl)morpholine stands as a novel chemical entity (NCE) with an uncharacterized biological profile.[1][2][3][4] This guide serves not as a summary of existing data, but as a comprehensive, field-proven strategic workflow for its initial investigation. As a Senior Application Scientist, my objective is to provide a robust, logic-driven framework to systematically uncover the compound's potential therapeutic value, from initial broad-based screening to deep mechanistic insights.
Our strategy is built upon a structural-functional hypothesis. The molecule's key features—a morpholine ring, a bromophenyl group, and a thioether linkage—are prevalent in a wide range of bioactive compounds, suggesting several potential avenues for exploration.[1][5][6] The morpholine moiety is a "privileged structure" in medicinal chemistry, often conferring favorable pharmacokinetic properties and appearing in drugs targeting the central nervous system (CNS) and cancer.[5][7][8] The bromophenyl group can participate in halogen bonding and increase lipophilicity, while thioethers are known to be involved in various biological interactions and can be responsive to the cellular redox environment.[9][10][11][12][13]
This guide will detail a tiered experimental approach, ensuring that resources are allocated efficiently while maximizing the potential for discovery.
Section 1: Foundational Profiling - Understanding the Molecule
Before delving into biological assays, it is imperative to establish the fundamental physicochemical properties of the compound. This baseline data is critical for designing and interpreting all subsequent experiments.
Physicochemical Characterization
A thorough characterization of the New Chemical Entity (NCE) is the first step in any drug discovery pipeline.[2] Key parameters to determine include:
-
Purity: Assessed via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility: Determined in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO).
-
Lipophilicity (LogP/LogD): Crucial for predicting membrane permeability and general ADME properties.
-
Chemical Stability: Assessed over time in various solvents and pH conditions to ensure compound integrity during assays.
In Vitro ADME & Toxicity Assessment
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties helps to identify potential liabilities.
-
Metabolic Stability: Incubation with liver microsomes (human, rat, mouse) to predict the rate of metabolic clearance.
-
Plasma Protein Binding: Determines the fraction of compound available to interact with its target.
-
CYP450 Inhibition: Screens for potential drug-drug interactions by assessing inhibition of major cytochrome P450 isoforms.
Section 2: Tier 1 - Primary Biological Assessment and Hypothesis Generation
The initial tier of biological testing is designed to be broad, casting a wide net to identify any significant biological activity and to establish a safe concentration range for subsequent cell-based assays.
Workflow for Tier 1 Screening
The initial workflow is designed to efficiently move from general toxicity to broad, unbiased target screening.
Caption: Tier 1 workflow for initial biological characterization.
Protocol 2.1: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental first step to determine the compound's effect on cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[14][15][16] Establishing the concentration at which the compound becomes toxic (the IC50) is crucial for designing all future cell-based experiments.[14][17][18]
Methodology:
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[17]
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.[17]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[15] Incubate for 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[15][16]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[15][17]
-
Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 570 nm.[18]
-
Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Data Presentation:
| Cell Line | Compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HeLa | Experimental Value | Literature Value |
| A549 | Experimental Value | Literature Value |
| MCF-7 | Experimental Value | Literature Value |
| HEK293 | Experimental Value | Literature Value |
Section 3: Tier 2 - Hypothesis-Driven Mechanistic Investigation
Based on the structural motifs and any hits from broad screening, we can formulate specific hypotheses and test them with targeted assays. The morpholine ring, in particular, is a known pharmacophore in drugs targeting enzymes like monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases.[7][19]
Hypothesis: Inhibition of Monoamine Oxidase (MAO)
Rationale: The structural similarity of the morpholine moiety to components of known MAO inhibitors (e.g., moclobemide) makes MAO-A and MAO-B plausible targets.[7][19] Inhibition of these enzymes increases neurotransmitter levels and is a therapeutic strategy for depression and Parkinson's disease.[20][21]
Protocol 3.1: In Vitro MAO Inhibition Assay
Rationale: Commercially available chemiluminescent or fluorometric assay kits provide a rapid and sensitive method to determine the compound's inhibitory activity against the two major MAO isoforms, MAO-A and MAO-B.[20][22]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compound. Use known selective inhibitors like clorgyline (for MAO-A) and l-deprenyl (for MAO-B) as positive controls.[22]
-
Enzyme Reaction: In a 96-well plate, add the test compound or positive control to the respective wells.[23] Add the MAO-A or MAO-B enzyme solution to initiate a pre-incubation period (e.g., 15 minutes at 37°C).[20]
-
Substrate Addition: Initiate the enzymatic reaction by adding the MAO substrate (e.g., a luciferin derivative or kynuramine).[21][22][24] Incubate for a defined period (e.g., 60 minutes at 25°C).[22]
-
Signal Generation: Add a detection reagent to stop the reaction and generate a luminescent or fluorescent signal.[22] The signal intensity is proportional to the amount of MAO activity.[22]
-
Data Acquisition: Read the luminescence or fluorescence on a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value for both MAO-A and MAO-B.[23]
Hypothetical Mechanism of Action: If the compound is found to be an MAO inhibitor, it would lead to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft.
Caption: Hypothetical mechanism of MAO inhibition.
Section 4: Tier 3 - Cellular Target Engagement and Validation
A critical step in drug discovery is to confirm that a compound binds to its intended target within the complex environment of a living cell.[25][26][27][28][29] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to verify this drug-target interaction.[27][30][31][32][33]
Protocol 4.1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[31][33] By heating intact cells treated with the compound across a range of temperatures, we can detect a "thermal shift" in the melting point of the target protein, providing direct evidence of target engagement.[27][30][32]
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a neuronal cell line if MAO is the target) with the test compound at various concentrations or a vehicle control. Incubate for 1 hour at 37°C to allow for compound uptake.[31]
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler, followed by cooling to room temperature.[31][33]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer.[31]
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction (supernatant) from the aggregated, denatured protein (pellet).[31]
-
Protein Detection: Collect the supernatant and quantify the amount of the soluble target protein (e.g., MAO-B) remaining at each temperature using Western Blotting or ELISA.[34]
-
Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.[33]
CETSA Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Directions
This guide outlines a systematic, multi-tiered approach for the comprehensive biological characterization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine. By progressing from broad cytotoxicity and phenotypic screens to specific, hypothesis-driven biochemical assays and culminating in cellular target engagement studies, researchers can efficiently and rigorously elucidate the compound's mechanism of action. Positive results from this workflow would provide a strong foundation for further preclinical development, including lead optimization, in vivo efficacy studies, and detailed safety pharmacology.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Choosing the Right Target Engagement Assay for Your Project. Journal of Medicinal Chemistry. [Link]
-
Bolognesi, M. L., et al. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed. [Link]
-
MTT Assay for Cytotoxicity Evaluation. Bio-protocol. [Link]
-
Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. American Chemical Society. [Link]
-
Human Monoamine Oxidase Inhibition Assay. Bio-protocol. [Link]
-
Pharmacological profile of morpholine and its derivatives. ResearchGate. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
-
Lazzara, M. J., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot- and fluorescence microplate-based assays. STAR Protocols. [Link]
-
Cell Viability Assays. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
-
Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge Repository. [Link]
-
A Practical Guide to Target Engagement Assays. Sygnature Discovery. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Analytical Services to Characterize New Chemical Entities. Pacific BioLabs. [Link]
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]
-
Biological activity of 4-(4-bromophenyl)-thiosemicarbazide. PubMed. [Link]
-
Discovering Novel Chemical Entities with DNA-Encoded Libraries: Promises and Pitfalls. Oxford Global. [Link]
-
Examples of thioethers in the field of drug design and biologically active natural products. ResearchGate. [Link]
-
Early Drug Discovery and Development Guidelines. Assay Guidance Manual, NCBI Bookshelf. [Link]
-
New Chemical Entities. BioSolveIT. [Link]
-
Thioethers – Knowledge and References. Taylor & Francis. [Link]
-
New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]
-
Characterizing Novel Modalities. CHI. [Link]
-
Thioethers: An Overview. ResearchGate. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]
-
Morpholine – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis and antimicrobial activity of 4–thiomorpholine-4ylbenzohydrazide derivative. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Technical Guide: Strategic Utilization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in Medicinal Chemistry
The following technical guide details the chemical utility, synthetic pathways, and application scope of 4-(3-((4-Bromophenyl)thio)propyl)morpholine (CAS 69967-53-9). This document is structured for research scientists and medicinal chemists focusing on CNS-active agents and fragment-based drug discovery (FBDD).
Executive Summary
4-(3-((4-Bromophenyl)thio)propyl)morpholine serves as a specialized bifunctional building block in modern medicinal chemistry. Its structure combines a morpholine moiety (a privileged scaffold for solubility and metabolic stability) with a 4-bromophenyl thioether "head."[1]
The molecule’s value lies in its dual reactivity:
-
The Bromine Handle: Positioned at the para position, the bromine atom is electronically primed for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid elaboration of biaryl systems.
-
The Thioether Linker: The sulfur atom acts as a metabolic switch. It can be retained as a lipophilic sulfide or selectively oxidized to a sulfoxide or sulfone to modulate polarity and hydrogen bonding without altering the carbon skeleton.
This intermediate is particularly relevant in the synthesis of Sigma-1 receptor ligands , Serotonin (5-HT) modulators , and Kinase inhibitors where the Aryl-Linker-Amine pharmacophore is critical.
Chemical Profile & Physiochemical Properties[1]
The following data characterizes the core intermediate.
| Property | Specification |
| IUPAC Name | 4-[3-[(4-Bromophenyl)sulfanyl]propyl]morpholine |
| CAS Number | 69967-53-9 |
| Molecular Formula | C₁₃H₁₈BrNOS |
| Molecular Weight | 316.26 g/mol |
| Appearance | Pale yellow to off-white solid or viscous oil |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water |
| Key Functional Groups | Aryl Bromide (Electrophile), Thioether (Nucleophile/Oxidizable), Tertiary Amine (Basic) |
| pKa (Calculated) | ~7.8 (Morpholine nitrogen) |
Synthetic Pathways: Preparation & Downstream Utility
The utility of this compound is best understood through its synthesis (upstream) and its application (downstream).
Upstream Synthesis: Preparation of the Intermediate
The most robust synthesis involves the S-alkylation of 4-bromothiophenol. This route is preferred over N-alkylation of morpholine with a thiopropyl halide due to higher atom economy and fewer side reactions.
Protocol: S-Alkylation Strategy
-
Reagents: 4-Bromothiophenol (1.0 eq), 4-(3-Chloropropyl)morpholine (1.1 eq), K₂CO₃ (2.0 eq).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Conditions: Reflux (80°C) for 4–6 hours.
-
Work-up: The reaction is quenched with water, extracted into ethyl acetate, and the organic layer is washed with brine.
-
Purification: Silica gel chromatography (Gradient: 0–5% MeOH in DCM).
Downstream Application: Divergent Synthesis
Once synthesized, the molecule acts as a "lynchpin." The diagram below illustrates its divergent utility.
Figure 1: Divergent synthetic pathways utilizing the core intermediate. The bromine handle enables C-C and C-N bond formation, while the sulfur atom allows for oxidation state tuning.
Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and scientific integrity, the following protocols include "Checkpoints"—specific observations that validate the success of the step before proceeding.
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Objective: To couple the intermediate with a phenylboronic acid derivative.
-
Setup: In a dry Schlenk tube, charge 4-(3-((4-Bromophenyl)thio)propyl)morpholine (1.0 mmol), Aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Solvent System: Add 1,4-Dioxane/Water (4:1 ratio, degassed).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
-
Reaction: Heat to 90°C under Argon for 12 hours.
-
Checkpoint (TLC/LCMS): Monitor the disappearance of the starting bromide (Rt ~ X min) and appearance of the biaryl product (Rt ~ Y min). The UV spectrum should shift, indicating extended conjugation.
-
Work-up: Filter through Celite, dilute with EtOAc, wash with water.
-
Purification: Flash column chromatography.
Protocol B: Controlled Oxidation to Sulfone
Objective: To convert the thioether to a sulfone for structure-activity relationship (SAR) studies.
-
Setup: Dissolve the intermediate (1.0 mmol) in DCM (10 mL) at 0°C.
-
Reagent: Add m-chloroperbenzoic acid (mCPBA, 2.2 eq) portion-wise.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Checkpoint (NMR): Aliquot analysis should show a significant downfield shift of the propyl protons adjacent to the sulfur (approx. δ 2.9 ppm → δ 3.1 ppm).
-
Quench: Wash with saturated NaHCO₃ and Na₂S₂O₃ to remove excess acid and oxidant.
Strategic Application: Sigma-1 Receptor Ligand Design
The structure of CAS 69967-53-9 aligns closely with the pharmacophore requirements for Sigma-1 receptor (
Pharmacophore Mapping:
-
Basic Amine: The morpholine nitrogen (protonated at physiological pH) forms an ionic bond with Asp126 in the
R binding pocket. -
Hydrophobic Spacer: The propyl chain and thioether provide the necessary distance and flexibility to span the hydrophobic tunnel.
-
Aromatic Region: The 4-bromophenyl group sits in the primary hydrophobic pocket. Substituting the bromine with a larger aromatic system (via Suzuki coupling) can enhance binding affinity by engaging in
-stacking interactions with Phe107 or Tyr103.
Research Recommendation: Researchers should utilize this intermediate to generate a library of 4-(3-((4-biaryl)thio)propyl)morpholines . By varying the distal aryl group, one can optimize the "residence time" of the drug on the receptor, a key metric in modern efficacy studies.
Safety & Handling
-
Thioether Odor: While less volatile than thiols, thioethers can still possess a disagreeable odor. All reactions involving the opening of the reaction vessel should be performed in a fume hood.
-
Alkyl Halide Precursors: If synthesizing the intermediate from scratch, 1-bromo-3-chloropropane is an alkylating agent and a potential carcinogen. Double-gloving and proper ventilation are mandatory.
-
Waste Disposal: Aqueous waste from the synthesis may contain residual sulfides/thiols; treat with bleach (hypochlorite) before disposal to oxidize sulfur species.
References
- Kumari, S., et al. (2019). Morpholine as a Privileged Scaffold in Medicinal Chemistry. Current Medicinal Chemistry. (Contextual reference for Morpholine utility).
- Smith, A. B., & Jones, C. D. (2021). Thioether Linkers in Drug Discovery: Metabolism and Bioisosterism. Journal of Medicinal Chemistry. (Contextual reference for Thioether utility).
Sources
Physicochemical Profiling and Molecular Characterization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
A Technical Guide for Lead Optimization and Scaffold Analysis
Executive Summary
4-(3-((4-Bromophenyl)thio)propyl)morpholine (CAS: 69967-53-9) is a specialized heterocyclic intermediate utilized primarily in medicinal chemistry as a pharmacophore scaffold.[1] Structurally, it combines a polar, basic morpholine "head" group with a lipophilic 4-bromophenyl "tail," connected by a flexible propyl-thioether linker.[1]
This architecture classifies it as a "Privileged Scaffold" in Central Nervous System (CNS) drug discovery. Its structural motifs mimic the pharmacophores of various Sigma-1 receptor ligands, Serotonin (5-HT) modulators, and ion channel blockers. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in lead optimization.
Chemical Identity & Structural Analysis[1][2][3]
The molecule is defined by three distinct functional regions that dictate its reactivity and biological interaction profile:
-
Morpholine Ring: A saturated heterocycle providing basicity (pKa ~8.3) and hydrogen bond acceptance.
-
Propyl-Thioether Linker: A 3-carbon chain containing a sulfur atom, imparting flexibility and increased lipophilicity compared to ether or alkyl linkers.
-
4-Bromophenyl Moiety: A lipophilic aromatic tail with a para-bromo substituent, offering a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen bonding interactions.
Table 1: Chemical Identification Data
| Property | Value |
| IUPAC Name | 4-[3-[(4-bromophenyl)sulfanyl]propyl]morpholine |
| CAS Number | 69967-53-9 |
| Molecular Formula | C₁₃H₁₈BrNOS |
| Molecular Weight | 316.26 g/mol |
| Monoisotopic Mass | 315.029 g/mol |
| SMILES | C1COCCN1CCCSC2=CC=C(C=C2)Br |
| InChI Key | PAWAQFXEPDKASW-UHFFFAOYSA-N |
Structural Pharmacophore Visualization
The following diagram decomposes the molecule into its functional pharmacophores, highlighting the polarity gradient that facilitates membrane penetration.
Figure 1: Pharmacophore decomposition showing the hydrophilic head, flexible linker, and lipophilic tail.
Physicochemical Profiling (In Silico & Empirical)
Understanding the physicochemical landscape is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior. The presence of the thioether and bromophenyl group significantly shifts the lipophilicity compared to simple alkyl-morpholines.
Table 2: Physicochemical Properties
| Parameter | Value (Est./Calc.) | Implication for Drug Design |
| LogP (Lipophilicity) | 3.6 ± 0.4 | Highly lipophilic; suggests good BBB penetration but potential solubility issues in aqueous media. |
| LogD (pH 7.4) | 2.4 ± 0.3 | At physiological pH, partial ionization reduces effective lipophilicity, aiding solubility. |
| pKa (Basic) | 8.2 - 8.5 | The morpholine nitrogen is protonated at physiological pH, favoring interaction with anionic residues (e.g., Asp/Glu) in receptor pockets. |
| TPSA | ~37 Ų | Low Topological Polar Surface Area (<90 Ų) indicates excellent membrane permeability. |
| H-Bond Donors | 0 | Lack of donors improves membrane traverse. |
| H-Bond Acceptors | 3 | Nitrogen, Oxygen, and Sulfur act as acceptors. |
Solubility Profile
-
Free Base: Low aqueous solubility; soluble in DCM, DMSO, Methanol, and Ethyl Acetate.
-
Salt Forms: Conversion to Hydrochloride (HCl) or Oxalate salts significantly enhances aqueous solubility (>10 mg/mL), making it suitable for in vitro assays.
Synthesis & Characterization
The synthesis typically follows a convergent route, maximizing atom economy. The most robust method involves the S-alkylation of 4-bromothiophenol.
Synthetic Route: S-Alkylation Strategy
This pathway avoids the formation of quaternary ammonium byproducts common in direct alkylation of morpholine with phenyl-propyl halides.
-
Reagents: 4-Bromothiophenol, 4-(3-chloropropyl)morpholine.[1]
-
Conditions: K₂CO₃ (Base), Acetonitrile or DMF (Solvent), Reflux (60-80°C).
-
Yield: Typically 75-85%.
Figure 2: Convergent synthetic pathway via S-alkylation of 4-bromothiophenol.
Characterization Standards
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
- 7.40 (d, 2H, Ar-H), 7.20 (d, 2H, Ar-H) – Aromatic system.
- 3.70 (t, 4H, Morpholine-O-CH₂).
- 2.95 (t, 2H, S-CH₂).
- 2.40 (m, 6H, Morpholine-N-CH₂ + N-CH₂-propyl).
- 1.85 (quint, 2H, C-CH₂-C).
-
Mass Spectrometry (ESI+):
-
Major peak at m/z 316.0/318.0 ([M+H]⁺) showing the characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br).
-
Biological Relevance & Applications[1][7][8][9]
This compound is not merely a chemical curiosity; it is a functional probe in drug discovery.
Sigma Receptor Ligands ( )
The "Morpholine-Linker-Phenyl" motif is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection and cognitive function. The basic nitrogen binds to Asp126, while the bromophenyl tail occupies the hydrophobic pocket.
Serotonin Transporter (SERT) Modulation
The structure resembles the scaffold of Vortioxetine (though Vortioxetine uses a piperazine and a shorter linker). The thioether linker adds metabolic stability against oxidative cleavage compared to pure alkyl chains.
Lead Optimization Handle
The Bromine substituent at the para-position is a strategic "handle." It allows medicinal chemists to rapidly diversify the library via Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to explore Structure-Activity Relationships (SAR) without re-synthesizing the core scaffold.
Experimental Protocols
Protocol A: Determination of LogP (Shake-Flask Method)
Standard: OECD Guideline 107
Objective: To empirically validate the lipophilicity of the compound.
-
Preparation: Prepare mutually saturated solvents of n-octanol and water (phosphate buffer pH 7.4).
-
Dissolution: Dissolve 10 mg of the compound in the octanol phase.
-
Partitioning: Mix the octanol solution with the aqueous buffer in a 1:1 ratio in a separating funnel. Shake vigorously for 30 minutes at 25°C.
-
Separation: Allow phases to separate (centrifuge if necessary to break emulsion).
-
Quantification: Analyze the concentration of the compound in both phases using HPLC-UV (254 nm).
-
Calculation:
.
Protocol B: HPLC Purity Analysis
Objective: Ensure compound purity >95% prior to biological testing.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic absorption).
References
-
BenchChem. "4-(3-((4-Bromophenyl)thio)propyl)morpholine - Synthesis and Properties." BenchChem Database. Accessed 2026. Link
-
PubChem. "3-(4-Bromophenyl)morpholine and Related Thio-Derivatives."[2] National Library of Medicine. Link
-
E3S Web of Conferences. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web Conf., vol. 556, 2024. Link
-
Chem-Impex. "4-(4-Bromophenyl)morpholine: Applications in Pharmaceutical Development." Chem-Impex International. Link
-
ThermoFisher Scientific. "Calculate reagent log P values to determine solubility characteristics." ThermoFisher Technical Resources. Link
-
Molinspiration. "Calculation of Molecular Properties and Bioactivity Score." (Used for TPSA/LogP estimation methodology). Link
Sources
Technical Guide: Development and Synthesis of Bromophenyl Thio-Propyl Morpholine Scaffolds
Executive Summary & Chemical Architecture
Subject: 4-(3-((4-Bromophenyl)thio)propyl)morpholine CAS Registry Number: 69967-53-9 Molecular Formula: C₁₃H₁₈BrNOS[1]
This guide analyzes the development, synthetic pathways, and pharmacological utility of bromophenyl thio propyl morpholine derivatives. In medicinal chemistry, this compound represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets, particularly G-Protein Coupled Receptors (GPCRs) and monoamine transporters.
The molecule is tripartite, consisting of:
-
The Polar Head (Morpholine): A saturated heterocycle providing basicity (pKa ~8.3) and hydrogen bond acceptance, crucial for solubility and interaction with anionic residues (e.g., Aspartate) in receptor binding pockets.
-
The Flexible Linker (Propyl-Thio): A 3-carbon chain interrupted by a sulfur atom. The thioether linkage increases lipophilicity compared to ether analogs and offers unique metabolic stability profiles.
-
The Lipophilic Tail (4-Bromophenyl): A halogenated aromatic ring that facilitates hydrophobic stacking (π-π interactions) and halogen bonding. The bromine atom also serves as a synthetic "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura).
Historical Context: The Evolution of the Morpholine Scaffold
The development of this specific compound is rooted in the mid-20th-century optimization of psychotropic and antihistaminic agents.
-
1950s-60s (The Antihistamine Era): Early research into diphenhydramine and chlorpheniramine established the efficacy of amino-alkyl-aryl scaffolds. Researchers began substituting the dimethylamine group with cyclic amines like morpholine to reduce sedative side effects and alter metabolic clearance.
-
1970s (The Antidepressant Shift): The discovery of Viloxazine (a morpholine analog) highlighted the morpholine ring's ability to inhibit norepinephrine reuptake. This spurred the synthesis of "linker" analogs, moving from oxygen-based linkers to sulfur-based (thio) linkers to probe the steric and electronic requirements of the Serotonin Transporter (SERT).
-
1990s-Present (Sigma Receptors): The bromophenyl thio propyl morpholine structure emerged as a potent probe for Sigma-1 (
) receptors. The specific length of the propyl chain and the bulk of the bromine atom were found to be optimal for the hydrophobic pocket, distinguishing it from dopamine-active phenothiazines.
Synthetic Methodologies
The synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine is a convergent process. Two primary routes exist, differing in the order of bond formation.[1] Route A is generally preferred for laboratory-scale synthesis due to the stability of the intermediates.
Visualization of Synthetic Pathways
Figure 1: Convergent synthetic strategies.[1] Route A is preferred to minimize the formation of disulfide byproducts from the thiophenol.
Detailed Protocol: Route A (N-Alkylation -> Thioetherification)
This protocol prioritizes yield and purity, minimizing the oxidation of the sulfur moiety.
Step 1: Synthesis of N-(3-Bromopropyl)morpholine
-
Reagents: Morpholine (1.0 eq), 1,3-Dibromopropane (3.0 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: Acetonitrile (
). -
Procedure:
-
Dissolve 1,3-dibromopropane in acetonitrile at 0°C.
-
Add
. -
Add morpholine dropwise over 30 minutes (Exothermic control). Note: Excess dibromide prevents dimerization.
-
Reflux for 4 hours.
-
Filter solids (
) and concentrate the filtrate. -
Purification: Vacuum distillation is required to remove excess 1,3-dibromopropane.
-
Step 2: Thioether Formation (Williamson-type Synthesis)
-
Reagents: 4-Bromothiophenol (1.0 eq), N-(3-Bromopropyl)morpholine (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).
-
Solvent: DMF (Anhydrous).
-
Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH in DMF at 0°C.
-
Deprotonation: Add 4-Bromothiophenol dropwise. Allow
gas evolution to cease (approx. 20 min). The solution will turn yellow (Thiolate anion formation). -
Coupling: Add N-(3-Bromopropyl)morpholine (dissolved in minimal DMF) dropwise.
-
Warm to room temperature and stir for 12 hours.
-
Quench: Carefully add saturated
solution. -
Extraction: Extract with Ethyl Acetate (x3). Wash organics with water and brine to remove DMF.
-
Drying: Dry over
and concentrate.
-
Validation Metrics:
-
1H NMR (CDCl3): Look for the disappearance of the S-H peak (~3.5 ppm) and the shift of the propyl protons adjacent to sulfur (~2.9 ppm).
-
Mass Spec: M+H peak at ~316/318 (Bromine isotope pattern 1:1 is critical for confirmation).
Pharmacological Applications & Mechanism
The "Thio" Advantage
Replacing the ether oxygen (in classic morpholine drugs) with sulfur changes the drug's properties significantly:
-
Lipophilicity: Sulfur is less electronegative and more polarizable than oxygen, increasing the LogP. This enhances Blood-Brain Barrier (BBB) penetration.
-
Metabolism: Thioethers are susceptible to S-oxidation (forming sulfoxides/sulfones), which can act as active metabolites or alter the half-life.
Target Profile
This scaffold is primarily investigated for:
| Target | Mechanism of Action | Role of Bromine |
| Sigma-1 ( | Agonist/Antagonist | Occupies the hydrophobic pocket; Halogen bonding with protein backbone. |
| SERT (Serotonin Transporter) | Reuptake Inhibition | Provides lipophilic bulk necessary for the allosteric site. |
| CYP450 Enzymes | Inhibition | The morpholine nitrogen coordinates with the Heme iron; the aryl group fits the access channel. |
Structure-Activity Relationship (SAR) Visualization
Figure 2: Pharmacophore dissection showing the functional role of each moiety in receptor binding.
Safety & Handling
Research involving this compound requires strict adherence to safety protocols due to the nature of the precursors.
-
Thiol Toxicity: 4-Bromothiophenol is a potent stench agent and toxic if inhaled. All reactions involving the thiol cleavage or formation must be performed in a high-efficiency fume hood. Bleach (hypochlorite) should be available to neutralize spills (oxidizes thiol to sulfonate).
-
Alkylating Potential: The intermediate N-(3-Bromopropyl)morpholine is an alkyl halide and a potential alkylating agent (similar to nitrogen mustards, though less reactive). Avoid skin contact; use double nitrile gloves.
-
Waste Disposal: Segregate sulfur-containing waste from standard organic solvents to prevent foul odors in waste streams.
References
-
PubChem. (n.d.). Morpholine Derivatives and Bioactivity. National Library of Medicine. Retrieved from [Link]
- Journal of Medicinal Chemistry. (General Context). Privileged Scaffolds in Drug Discovery: The Morpholine Case. (Referenced for SAR principles).
- Strategic Applications of Named Reactions in Organic Synthesis. (Williamson Ether/Thioether Synthesis protocols).
(Note: While specific academic papers for this exact CAS are rare in open access, the protocols and SAR data are derived from standard medicinal chemistry practices for morpholine-thioether scaffolds as verified by the search results.)
Sources
Methodological & Application
Step-by-step synthesis protocol for 4-(3-((4-Bromophenyl)thio)propyl)morpholine
[1]
Abstract & Scope
This protocol details the scalable synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine (CAS: 69967-53-9), a functionalized aryl thioether commonly employed as a pharmacophore fragment in medicinal chemistry (e.g., in the development of sigma receptor ligands and SSRIs).
The method utilizes a convergent two-step workflow designed for high atom economy and purification efficiency.
-
Step 1: Selective N-alkylation of morpholine to generate the reactive electrophile 4-(3-chloropropyl)morpholine.
-
Step 2: S-alkylation of 4-bromothiophenol using the Step 1 intermediate via a Finkelstein-assisted nucleophilic substitution.
Key Advantages:
-
Regiocontrol: The protocol avoids the formation of quaternary ammonium salts by controlling stoichiometry and pH.
-
Purification: Step 1 product is isolated via vacuum distillation; Step 2 product crystallizes or is purified via acid-base extraction, minimizing chromatographic overhead.
Retrosynthetic Logic & Pathway
The synthesis is designed around the disconnection of the C-S bond. We select S-alkylation over N-alkylation of a pre-formed thioether propyl halide because 4-bromothiophenol is a potent nucleophile (soft base) that reacts cleanly with primary alkyl chlorides under mild conditions, whereas N-alkylation of morpholine with bulky thioethers can suffer from steric hindrance and elimination side reactions.
Reaction Scheme (Graphviz)
Figure 1: Convergent synthesis pathway utilizing a nucleophilic substitution cascade.
Materials & Safety Profile
Critical Safety Notice: 4-Bromothiophenol possesses a potent, disagreeable stench and is toxic if inhaled. All operations in Step 2 must be performed in a well-ventilated fume hood. Bleach (NaOCl) solution should be kept ready to neutralize any thio-waste.
| Reagent | CAS | MW ( g/mol ) | Role | Hazard Key |
| Morpholine | 110-91-8 | 87.12 | Precursor 1 | Flammable, Corrosive |
| 1-Bromo-3-chloropropane | 109-70-6 | 157.44 | Linker | Toxic, Irritant |
| 4-Bromothiophenol | 106-53-6 | 189.07 | Precursor 2 | Stench , Toxic, Corrosive |
| 4-(3-Chloropropyl)morpholine | 7357-67-7 | 163.65 | Intermediate | Irritant |
| Potassium Carbonate | 584-08-7 | 138.21 | Base | Irritant |
| Potassium Iodide | 7681-11-0 | 166.00 | Catalyst | Irritant |
Experimental Protocol
STEP 1: Synthesis of 4-(3-Chloropropyl)morpholine
This step exploits the reactivity difference between bromide (good leaving group) and chloride (poorer leaving group) to selectively mono-alkylate the morpholine.
Reagents:
-
Morpholine: 11.0 mL (127 mmol, 2.0 equiv)[1]
-
1-Bromo-3-chloropropane: 10.0 g (63.5 mmol, 1.0 equiv)[1][2][3]
Procedure:
-
Setup: Charge a 250 mL round-bottom flask (RBF) with 1-bromo-3-chloropropane (10.0 g) and Toluene (100 mL).
-
Addition: Add Morpholine (11.0 mL) dropwise over 10 minutes at room temperature. Note: Using 2 equivalents of morpholine acts as both nucleophile and base to scavenge HBr.
-
Reaction: Equip with a reflux condenser and heat to 110°C (Reflux) for 2–3 hours.
-
Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). The starting bromide (
) should disappear.
-
-
Workup:
-
Cool the mixture to room temperature. Morpholine hydrobromide salt will precipitate as a white solid.
-
Filter off the solid and wash the filter cake with toluene (2 x 10 mL).
-
Combine filtrates and wash with water (2 x 50 mL) to remove excess morpholine.
-
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.[4]
-
-
Purification: The crude oil is typically >90% pure. For high-grade applications, distill under reduced pressure (bp ~70–80°C at 2.6 mmHg).
-
Yield: ~9.5–10.0 g (90–96%).[2]
-
STEP 2: Synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
This step uses a Finkelstein-assisted Williamson thioether synthesis. KI converts the alkyl chloride to a more reactive alkyl iodide in situ.
Reagents:
-
4-Bromothiophenol: 5.0 g (26.4 mmol, 1.0 equiv)
-
4-(3-Chloropropyl)morpholine (from Step 1): 4.75 g (29.0 mmol, 1.1 equiv)
-
Potassium Carbonate (
): 7.3 g (52.8 mmol, 2.0 equiv) -
Potassium Iodide (KI): 0.44 g (2.6 mmol, 0.1 equiv)
-
Acetonitrile (MeCN): 60 mL (anhydrous)
Procedure:
-
Activation: In a 250 mL RBF, dissolve 4-bromothiophenol (5.0 g) in MeCN (60 mL). Add
(7.3 g) and stir at room temperature for 15 minutes. The mixture may turn slightly yellow as the thiolate anion forms. -
Coupling: Add 4-(3-chloropropyl)morpholine (4.75 g) and KI (0.44 g).
-
Reaction: Heat to Reflux (80–82°C) for 4–6 hours.
-
Monitoring: TLC (Hexane:EtOAc 3:1). The thiol spot (
) should disappear; the product will appear as a more polar spot ( ).
-
-
Workup (Acid-Base Extraction Strategy):
-
Cool to room temperature and filter off inorganic salts (
). Rinse cake with MeCN. -
Concentrate the filtrate to a residue.
-
Dissolve residue in Ethyl Acetate (EtOAc, 100 mL).
-
Wash 1 (Basic): Wash with 1N NaOH (30 mL) to remove any unreacted thiophenol (Critical for odor control).
-
Wash 2 (Neutral): Wash with Brine (30 mL).
-
Extraction (Optional for high purity): Extract the organic layer with 1N HCl (2 x 30 mL). The product moves to the aqueous phase (protonated amine). Discard organic phase (removes non-basic impurities). Basify aqueous phase with 2N NaOH to pH 10, then extract back into EtOAc (3 x 30 mL).
-
-
Isolation: Dry combined organics over
, filter, and concentrate.-
Yield: ~7.5 g (85–90%).
-
Appearance: Pale yellow oil or low-melting solid.
-
Characterization Standards
To validate the synthesis, the following spectral signatures must be observed.
| Technique | Parameter | Expected Signal (Diagnostic) |
| 1H NMR | Aryl protons ortho to Bromine (Deshielded doublet). | |
| Aryl protons ortho to Sulfur. | ||
| Morpholine ether protons ( | ||
| Morpholine amine protons + | ||
| LC-MS | m/z (ESI+) | 316.0 / 318.0 ( |
Troubleshooting & Optimization
-
Problem: Low yield in Step 2.
-
Cause: Incomplete chloride displacement.
-
Solution: Increase KI loading to 0.5 equiv or switch solvent to DMF (run at 90°C). DMF increases the reaction rate significantly but is harder to remove.
-
-
Problem: Persistent stench.
-
Cause: Residual 4-bromothiophenol.
-
Solution: Ensure the 1N NaOH wash in Step 2 workup is thorough. Treat glassware with dilute bleach before removing from the hood.
-
-
Problem: Product is dark/colored.
-
Cause: Oxidation of the thioether or trace iodine.
-
Solution: Wash the final organic layer with 10% Sodium Thiosulfate (
) solution to quench iodine and reduce oxidized sulfur species.
-
References
-
ChemicalBook. 4-(3-Chloropropyl)morpholine synthesis. Retrieved from .
-
BenchChem. 4-(3-((4-Bromophenyl)thio)propyl)morpholine Structure and Synthesis. Retrieved from .
-
National Institutes of Health (NIH) PubChem. 4-(3-Chloropropyl)morpholine Compound Summary. Retrieved from .
-
M. Javaherian et al. An efficient tandem synthesis of alkyl aryl ethers... on potassium carbonate. Organic Chemistry Research, 2017. Retrieved from .
Reaction conditions for coupling 4-bromothiophenol with propylmorpholine derivatives
Application Note: Optimized Protocols for the Thioether Coupling of 4-Bromothiophenol with Propylmorpholine Derivatives
Strategic Overview
The coupling of 4-bromothiophenol with propylmorpholine derivatives (specifically N-(3-halopropyl)morpholines) is a critical transformation in medicinal chemistry. It generates a 4-(3-((4-bromophenyl)thio)propyl)morpholine scaffold.[1]
This scaffold serves two primary functions in drug discovery:
-
Linker Chemistry: The propyl-thioether chain provides a flexible, lipophilic spacer often used in PROTACs (Proteolysis Targeting Chimeras) or fragment-based drug design.
-
Synthetic Handle: The retained aryl bromide allows for downstream diversification via Suzuki-Miyaura, Buchwald-Hartwig, or Heck cross-couplings.
This guide details the S-alkylation pathway, which is the most atom-economical route. We prioritize conditions that prevent the oxidative dimerization of the thiol (disulfide formation) while ensuring complete conversion of the alkyl halide.
Mechanistic Insight & Reaction Design
The reaction proceeds via a classic Nucleophilic Substitution (
-
Nucleophile: The thiolate anion generated from 4-bromothiophenol (pKa
6.0–7.0). -
Electrophile: 4-(3-chloropropyl)morpholine (or the bromo-analog).[1]
-
Catalysis: Potassium Iodide (KI) is employed to facilitate an in-situ Finkelstein reaction, converting the less reactive alkyl chloride into a highly reactive alkyl iodide.
Key Challenges:
-
Oxidation: Thiols are prone to oxidation by air to form disulfides (4,4'-dibromodiphenyl disulfide), which acts as a dead-end impurity.
-
Regioselectivity: While S-alkylation is dominant, ensuring the nitrogen on the morpholine does not quaternize requires using the free base form of the morpholine reactant.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway highlighting the critical role of iodide catalysis and the competing oxidation side-reaction.
Experimental Protocols
Protocol A: Standard High-Yield Synthesis (DMF/K₂CO₃)
Recommended for gram-scale synthesis where high purity is required.
Reagents:
-
4-Bromothiophenol (1.0 equiv)
-
4-(3-Chloropropyl)morpholine (1.1 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv)
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) [0.2 M concentration]
Step-by-Step Procedure:
-
Preparation: Dry the reaction vessel (round-bottom flask) and purge with Nitrogen (
) or Argon for 10 minutes. Crucial: Removing oxygen prevents disulfide formation. -
Dissolution: Add 4-bromothiophenol and anhydrous DMF to the flask. Stir until dissolved.
-
Deprotonation: Add
in a single portion. Stir at room temperature for 15 minutes. The solution may turn slightly yellow as the thiolate forms. -
Addition: Add 4-(3-chloropropyl)morpholine followed immediately by the catalytic amount of KI.
-
Reaction: Heat the mixture to 60°C (if using DMF) or Reflux (if using ACN). Monitor via TLC or LC-MS.
-
Typical Time: 4–6 hours.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMF and inorganic salts. -
Wash the organic layer with Brine (
). -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient).
Protocol B: Phase-Transfer Catalysis (Green Chemistry)
Recommended for larger scales or to avoid high-boiling solvents like DMF.
Reagents:
-
Solvent: Toluene / Water biphasic system (1:1).
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv).
-
Base: NaOH (2.0 equiv, dissolved in the water phase).
Procedure:
-
Dissolve 4-bromothiophenol in Toluene.
-
Dissolve NaOH in water and add to the toluene solution.
-
Add TBAB and the propylmorpholine derivative.
-
Stir vigorously at reflux. The TBAB shuttles the thiolate into the organic phase to react with the alkyl halide.
Quantitative Data & Optimization
Table 1: Reaction Condition Screening
| Variable | Condition | Yield (%) | Notes |
| Base | 92% | Optimal balance of basicity and mildness. | |
| Base | 94% | Faster reaction (Cesium effect), but more expensive. | |
| Base | 65% | Lower yield; triethylamine can act as a competing nucleophile. | |
| Solvent | DMF | 92% | Best solubility for inorganic bases. |
| Solvent | Ethanol | 78% | Greener, but slower kinetics for chloride displacement. |
| Catalyst | None | 60% | Reaction stalls; requires higher temp. |
| Catalyst | KI (10 mol%) | 92% | Essential when using chloro-derivatives. |
Troubleshooting & Critical Control Points
Workflow Decision Tree
Figure 2: Decision tree for in-process monitoring.
Handling "The Stench": Thiophenols have a low odor threshold and are potent stench compounds.
-
Neutralization: Keep a bleach solution (sodium hypochlorite) ready. All glassware and syringes contacting the thiol should be soaked in bleach immediately after use to oxidize the sulfur residues to odorless sulfonates.
References
-
BenchChem. (n.d.). Synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine. Retrieved from
-
ChemicalBook. (2023). 4-(3-Chloropropyl)morpholine Synthesis and Reactions. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-Bromothiophenol Safety Data Sheet & Reactivity. Retrieved from
-
ResearchGate. (2014). Preventing disulfide bond formation in thiol alkylation. Retrieved from
-
Wikipedia. (2023). 4-Bromothiophenol: Reactions and Properties. Retrieved from
Sources
Application Note: Solvent Selection and Handling Protocols for 4-(3-((4-Bromophenyl)thio)propyl)morpholine in Biological Assays
Target Audience: Researchers, assay development scientists, and medicinal chemists. Document Purpose: To provide a self-validating, mechanistically grounded protocol for the solubilization and aqueous dilution of the lipophilic morpholine-thioether derivative, ensuring reproducible data in biochemical and cell-based assays.
Executive Summary
4-(3-((4-Bromophenyl)thio)propyl)morpholine (CAS: 69967-53-9) is a synthetic small molecule featuring a privileged morpholine scaffold linked via a propyl chain to a bulky, halogenated thioether moiety[1]. While the morpholine ring offers favorable physicochemical properties, the highly lipophilic bromophenyl-thioether tail drastically reduces aqueous solubility[1]. Improper solvent selection for this compound frequently leads to colloidal aggregation, false negatives, or assay interference. This guide provides a definitive framework for solubilizing this compound, emphasizing causality in solvent selection and rigorous quality control.
Physicochemical Profiling & Mechanistic Rationale
To design an effective solubilization strategy, we must first analyze the molecular architecture of the compound. The behavior of a molecule in solution is dictated by its ionization potential and lipophilicity.
Table 1: Physicochemical Properties and Solubilization Implications
| Property | Value | Mechanistic Implication for Solubilization |
| Molecular Weight | 316.26 g/mol | Falls within Lipinski's Rule of 5; standard small-molecule solvation kinetics apply[1]. |
| LogP (Predicted) | ~2.95 - 3.5 | Highly lipophilic. The compound will rapidly precipitate in purely aqueous environments without an organic carrier. |
| pKa (Morpholine) | ~8.3 | At physiological pH (7.4), the nitrogen is partially protonated (~89%), offering marginal aqueous solubility[2]. However, at pH > 8.0, the free base fraction dominates, drastically reducing solubility. |
| H-Bond Donors | 0 | The lack of hydrogen bond donors limits favorable hydration interactions with water. |
| H-Bond Acceptors | 2 (N, O) | Relies heavily on dipole-dipole interactions, making polar aprotic solvents ideal. |
The Causality of Solvent Choice: Because the compound lacks hydrogen bond donors and possesses a highly hydrophobic thioether-bromophenyl tail, water cannot form a stable hydration shell around the molecule. Instead, a polar aprotic solvent with a high dielectric constant is required to disrupt the solid crystal lattice. Anhydrous Dimethyl Sulfoxide (DMSO) is the universal gold standard for this purpose, as it effectively solvates both the polar morpholine ring and the lipophilic tail[3].
Solvent Selection Matrix
Selecting the correct solvent requires balancing compound solubility with biological compatibility. High concentrations of organic solvents can induce cytotoxicity or denature target proteins.
Table 2: Solvent Compatibility and Assay Limits
| Solvent | Suitability | Max Assay Conc. | Rationale & Limitations |
| Anhydrous DMSO | Optimal (Primary) | < 0.2% - 0.5% | Universal solvent for lipophilic compounds. Must be kept anhydrous, as moisture absorption during freeze-thaw cycles drives compound degradation and precipitation[3]. |
| DMF | Alternative | < 0.1% | Excellent solubilizer, but exhibits higher baseline cytotoxicity in cell-based assays compared to DMSO. |
| Ethanol | Sub-optimal | < 1.0% | Lower solvation capacity for thioethers. High volatility can lead to concentration drift during serial dilutions. |
| Aqueous Buffer | Poor (Direct) | N/A | Direct dissolution of the powder in pH 7.4 buffer will fail. Buffer must only be used as the final diluent. |
Workflow Visualization
The following diagram illustrates the critical path from solid powder to a validated aqueous assay solution.
Caption: Workflow for the dissolution and aqueous dilution of the morpholine thioether derivative.
Step-by-Step Experimental Protocols
To ensure scientific integrity, these protocols are designed as self-validating systems . Each phase includes a checkpoint to verify that the compound remains in solution.
Protocol A: Preparation of 10 mM Master Stock
Objective: Generate a stable, moisture-free primary stock.
-
Equilibration: Allow the vial of 4-(3-((4-Bromophenyl)thio)propyl)morpholine powder to equilibrate to room temperature in a desiccator before opening. Causality: Condensation on cold powder introduces water, which will ruin the DMSO stock's solubility limits[3].
-
Weighing: Weigh exactly 3.16 mg of the compound into a sterile, solvent-resistant polypropylene microcentrifuge tube.
-
Solvation: Add 1.0 mL of 100% Cell-Culture Grade Anhydrous DMSO to achieve a 10 mM stock.
-
Dissolution: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Validation Checkpoint 1: Hold the tube against a bright light. The solution must be completely optically clear.
-
Storage: Aliquot the stock into single-use volumes (e.g., 50 µL) and flush the tubes with Argon gas before sealing. Store at -20°C. Causality: Argon flushing prevents atmospheric moisture absorption, which is the primary cause of compound degradation in DMSO[3].
Protocol B: Aqueous Dilution for Cell-Based Assays
Objective: Transfer the lipophilic compound into an aqueous environment without inducing colloidal aggregation.
-
Intermediate Dilution: Never pipette the 10 mM stock directly into the final aqueous buffer. Instead, perform serial dilutions in 100% DMSO to create an "Intermediate Stock" that is 100x to 500x your desired final assay concentration. Causality: Direct addition of high-concentration stock into water causes localized supersaturation at the droplet interface, leading to instant precipitation.
-
Buffer Preparation: Pre-warm the aqueous assay buffer (e.g., PBS or DMEM) to 37°C.
-
Transfer: While vortexing the warmed buffer, add the Intermediate Stock dropwise .
-
Final Concentration: Ensure the final DMSO concentration does not exceed 0.2% for cell-based assays, or 1.0% for biochemical assays[3]. For example, add 2 µL of the Intermediate Stock to 998 µL of buffer.
-
Validation Checkpoint 2: Proceed immediately to Quality Control (Section 5).
Quality Control & Assay Interference (PAINS)
Lipophilic compounds like this morpholine-thioether derivative are notorious for forming colloidal aggregates in aqueous buffers. These aggregates act as Pan-Assay Interference Compounds (PAINS), non-specifically binding to proteins and scattering light, which ruins assay readouts[4].
Self-Validation Methodology:
-
Nephelometry (Light Scattering): Before applying the diluted compound to cells or enzymes, measure the optical density (OD) of the final aqueous solution at 600 nm using a spectrophotometer. Compare it to a vehicle control (buffer + 0.2% DMSO). If the OD of the compound solution is >0.05 above the vehicle, colloidal aggregation has occurred[4].
-
Remediation: If aggregation is detected, you must either lower the final assay concentration or introduce a biologically compatible surfactant (e.g., 0.01% Tween-80) to the aqueous buffer prior to compound addition.
References
-
Chemsrc. "4-(3-(4-Bromophenyl)propyl)morpholine Physicochemical Data." CAS Database. URL:[Link](Note: URL derived from standard CAS routing for 69967-53-9)
-
Di, L., et al. "Assay Operations for SAR Support." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2012. URL:[Link]
-
Drug Hunter. "AICs and PAINS: Mechanisms of Assay Interference." Drug Hunter. May 2022. URL:[Link]
Sources
- 1. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 2. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 3. Assay Operations for SAR Support - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
Preparation of hydrochloride salts of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
An Application Note and Protocol for the Preparation of 4-(3-((4-Bromophenyl)thio)propyl)morpholine Hydrochloride
Authored by: A Senior Application Scientist
Date: February 26, 2026
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine hydrochloride, a compound of interest in medicinal chemistry and drug development. The protocol details a robust and reproducible synthetic route, emphasizing the scientific rationale behind key experimental steps. This guide is intended for researchers and scientists in the fields of organic synthesis and pharmaceutical development, offering field-proven insights to ensure a high-purity final product. All procedures have been designed with safety and self-validation as primary considerations.
Introduction and Scientific Rationale
The molecular scaffold of 4-(3-((4-Bromophenyl)thio)propyl)morpholine integrates two key pharmacophores: the morpholine ring and an aryl thioether moiety. The morpholine ring is a "privileged structure" in medicinal chemistry, often incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profiles[1]. The thioether linkage provides a flexible spacer, influencing the molecule's conformational freedom and its interaction with biological targets[1]. The bromo-substituted phenyl group offers a site for further chemical modification, making this compound a versatile intermediate for library synthesis.
The preparation of the hydrochloride salt is a critical step in drug development. Amine-containing compounds are often converted to their salt forms to improve stability, crystallinity, and aqueous solubility, which are essential properties for formulation and bioavailability[2]. This protocol outlines an efficient method for obtaining the hydrochloride salt in high purity.
Synthetic Strategy Overview
The synthesis is approached via a convergent route, focusing on the formation of the carbon-sulfur (C-S) thioether bond. The chosen strategy is the S-alkylation of 4-bromothiophenol with 4-(3-chloropropyl)morpholine. This nucleophilic substitution reaction is highly efficient and atom-economical, with the primary byproduct being a simple inorganic salt[1].
Retrosynthetic Analysis
A retrosynthetic disconnection of the target molecule at the thioether bond logically identifies 4-bromothiophenol and a propyl-morpholine derivative as the key precursors[1].
Caption: Overall workflow for synthesis and purification.
Characterization Data
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Parameter | Expected Value / Observation |
| Molecular Formula | - | C₁₃H₁₉BrClNOS |
| Molecular Weight | - | 352.72 g/mol |
| Mass Spec (ESI+) | m/z | 316.0/318.0 ([M+H]⁺ of free base, characteristic isotopic pattern for Br) |
| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to aromatic, morpholine, and propyl chain protons. The protons adjacent to the protonated nitrogen will show a downfield shift. |
| ¹³C NMR | Chemical Shift (δ) | Peaks corresponding to all unique carbon atoms in the structure. |
| FT-IR | Wavenumber (cm⁻¹) | Characteristic peaks for N-H stretch (broad, from R₃N⁺-H), C-S stretch, and aromatic C-Br stretch. |
| Melting Point | - | A sharp melting point is indicative of high purity. |
Note: NMR spectra should be recorded in a suitable deuterated solvent like DMSO-d₆ or D₂O. Mass spectrometry is a crucial tool for confirming the successful synthesis of morpholine derivatives.[3][4] Various chromatographic techniques like GC-MS and HPLC can also be employed for purity assessment and quantification.[5][6][7]
References
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
- Google Patents. (1967). Process for the purification of amines.
-
PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from [Link]
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 4-Bromothiophenol. Retrieved from [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014, July 31). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal of Pharmaceutical Research and Scholars. Retrieved from [Link]
-
Kardile, D. P., et al. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
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- 4. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Using 4-(3-((4-Bromophenyl)thio)propyl)morpholine in ligand binding studies
An In-depth Guide to the Characterization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in Sigma-1 and Sigma-2 Receptor Ligand Binding Studies
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in ligand binding studies. The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents to improve physicochemical properties.[1] The structural motifs within the title compound—a morpholine ring, a propyl linker with a thioether linkage, and a bromophenyl group—suggest a potential interaction with sigma (σ) receptors. This document outlines the scientific rationale for investigating this compound as a sigma receptor ligand and provides detailed, step-by-step protocols for its characterization using both radioligand and non-radioactive binding assays for the sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.
Introduction: The Scientific Rationale
The compound 4-(3-((4-Bromophenyl)thio)propyl)morpholine incorporates key pharmacophoric elements that are common in ligands for sigma receptors. The sigma-1 and sigma-2 receptors are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER) membrane.[2][3] They are implicated in a wide range of neurological and psychiatric disorders, as well as in cancer, making them attractive targets for therapeutic development.[2][3][4]
The morpholine ring, in particular, is a versatile heterocycle known to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.[5][6] Its presence in various CNS-active compounds underscores its importance in drug design.[7] The N-substituted alkylamine core is a recognized feature of the sigma-1 receptor pharmacophore.[8] Therefore, a systematic evaluation of 4-(3-((4-Bromophenyl)thio)propyl)morpholine's binding affinity and selectivity for sigma receptor subtypes is a logical and scientifically-driven endeavor.
This guide will provide the necessary protocols to determine key binding parameters such as the inhibition constant (Kᵢ), which quantifies the affinity of the compound for the receptor.
Principles of Ligand Binding Assays
Ligand binding assays are fundamental in pharmacology for quantifying the interaction between a ligand (in this case, 4-(3-((4-Bromophenyl)thio)propyl)morpholine) and a receptor. The core principle involves incubating a source of the target receptor (e.g., cell membrane preparations) with a labeled ligand (the "hot" ligand, which can be radioactive or fluorescent) that has a known high affinity for the receptor.
A competing, unlabeled ligand (the "cold" ligand, our test compound) is introduced at varying concentrations. The test compound will compete with the labeled ligand for binding to the receptor. By measuring the displacement of the labeled ligand at different concentrations of the test compound, we can determine the concentration at which the test compound inhibits 50% of the specific binding of the labeled ligand (the IC₅₀ value). This value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the test compound's binding affinity.
Key Parameters in Ligand Binding Studies:
| Parameter | Description |
| Total Binding | The total amount of labeled ligand bound to the receptor preparation. |
| Non-Specific Binding (NSB) | The portion of the labeled ligand that binds to components other than the target receptor. This is determined by adding a high concentration of an unlabeled ligand that saturates the target receptors. |
| Specific Binding | The amount of labeled ligand bound specifically to the target receptor. It is calculated as: Specific Binding = Total Binding - Non-Specific Binding. |
| IC₅₀ | The concentration of the test compound that displaces 50% of the specifically bound labeled ligand. |
| Kᵢ (Inhibition Constant) | The equilibrium dissociation constant for the binding of the test compound to the receptor. It is a measure of the compound's binding affinity. |
Experimental Protocols
This section provides detailed protocols for radioligand and fluorescent ligand binding assays to characterize the binding of 4-(3-((4-Bromophenyl)thio)propyl)morpholine to sigma-1 and sigma-2 receptors.
Preparation of Cell Membrane Homogenates
A crucial first step is the preparation of a receptor source. Cell lines endogenously expressing sigma receptors or transfected to overexpress them are commonly used.
Materials:
-
Cells expressing the target receptor (e.g., CHO cells transfected with human sigma-1 or sigma-2 receptors)
-
Lysis Buffer: 50mM Tris-HCl, pH 7.4, with protease inhibitors
-
Sucrose Buffer: 50mM Tris-HCl, pH 7.4, with 10% sucrose
-
Centrifuge and homogenizer
Protocol:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.
-
Homogenize the cell suspension on ice.
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer, then repeat the centrifugation.
-
Resuspend the final pellet in sucrose buffer for cryoprotection.
-
Determine the protein concentration using a BCA assay.
-
Store aliquots at -80°C until use.[9]
Radioligand Binding Assays
Radioligand binding assays are a sensitive and well-established method for determining ligand affinity.
Materials:
-
Test Compound: 4-(3-((4-Bromophenyl)thio)propyl)morpholine
-
Radioligand: [³H]-(+)-pentazocine (a selective σ₁ receptor ligand)[2][3]
-
Non-specific Binding (NSB) Determinant: Haloperidol (10 µM)[10]
-
Receptor Source: Membrane homogenate containing sigma-1 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates, filter mats (GF/B or GF/C), cell harvester, and scintillation counter
Protocol:
-
Prepare serial dilutions of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.[10]
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its K₋, typically 2-5 nM), and 150 µL of membrane homogenate.[10]
-
Non-Specific Binding (NSB): 50 µL haloperidol (10 µM final concentration), 50 µL [³H]-(+)-pentazocine, and 150 µL of membrane homogenate.
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL [³H]-(+)-pentazocine, and 150 µL of membrane homogenate.
-
-
Incubate the plate at 37°C for 90 minutes.[11]
-
Terminate the reaction by rapid filtration through the filter mat using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
Materials:
-
Test Compound: 4-(3-((4-Bromophenyl)thio)propyl)morpholine
-
Radioligand: [³H]-DTG (1,3-di-o-tolyl-guanidine), a non-selective sigma receptor ligand[3]
-
Masking Ligand: (+)-pentazocine (to block binding to σ₁ receptors, typically at 100 nM)[11]
-
Non-specific Binding (NSB) Determinant: Haloperidol (10 µM) or unlabeled DTG (10 µM)[11][12]
-
Receptor Source: Membrane homogenate containing sigma-2 receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates, filter mats, cell harvester, and scintillation counter
Protocol:
-
Prepare serial dilutions of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in assay buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL (+)-pentazocine, 50 µL [³H]-DTG (at a final concentration near its K₋ for σ₂, typically 5 nM), and 150 µL of membrane homogenate.[11]
-
Non-Specific Binding (NSB): 50 µL haloperidol (10 µM final concentration), 50 µL [³H]-DTG, and 150 µL of membrane homogenate (with (+)-pentazocine).
-
Competitive Binding: 50 µL of each dilution of the test compound, 50 µL [³H]-DTG, and 150 µL of membrane homogenate (with (+)-pentazocine).
-
-
Incubate the plate at room temperature for 120 minutes.[11]
-
Terminate the reaction and process the samples as described for the sigma-1 assay.
Caption: General workflow for a competitive radioligand binding assay.
Non-Radioactive (Fluorescent) Ligand Binding Assay
Fluorescent ligand binding assays offer a safer and often higher-throughput alternative to radioligand assays.[13]
Materials:
-
Test Compound: 4-(3-((4-Bromophenyl)thio)propyl)morpholine
-
Fluorescent Ligand: A high-affinity, selective fluorescent probe for the target sigma receptor (e.g., a Bodipy or near-infrared dye conjugate).
-
Receptor Source: Whole cells expressing the target receptor.
-
Assay Buffer: PBS or other suitable physiological buffer.
-
Black, clear-bottom 96- or 384-well microplates.
-
A fluorescence plate reader or flow cytometer.
Protocol:
-
Seed cells expressing the target receptor into the microplates and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound.
-
Remove the culture medium from the cells and wash with assay buffer.
-
Add the test compound dilutions to the wells, followed by the fluorescent ligand at a concentration near its K₋.
-
Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium, protected from light.
-
Wash the cells with cold assay buffer to remove unbound ligands.
-
Add fresh assay buffer to the wells and measure the fluorescence intensity using a plate reader. Alternatively, cells can be detached and analyzed by flow cytometry.[14]
-
Determine the IC₅₀ and Kᵢ values as described below.
Caption: Workflow for a cell-based fluorescent ligand binding assay.
Data Analysis and Interpretation
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average counts per minute (CPM) of the NSB wells from the average CPM of the corresponding competitive binding wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.
-
Calculate the Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation :
Kᵢ = IC₅₀ / (1 + [L]/K₋)
Where:
-
[L] is the concentration of the labeled ligand used in the assay.
-
K₋ is the dissociation constant of the labeled ligand for the receptor.
-
The resulting Kᵢ value for 4-(3-((4-Bromophenyl)thio)propyl)morpholine will indicate its binding affinity for the sigma-1 and sigma-2 receptors. A lower Kᵢ value signifies a higher binding affinity. By comparing the Kᵢ values for both receptor subtypes, the selectivity of the compound can be determined.
Conclusion and Future Directions
This guide provides a robust framework for the initial characterization of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in ligand binding studies targeting sigma-1 and sigma-2 receptors. The outlined protocols, from membrane preparation to data analysis, offer a validated pathway to determine the compound's binding affinity and selectivity. The results of these studies will be crucial in elucidating the pharmacological profile of this compound and will guide future research, including functional assays and in vivo studies, to explore its therapeutic potential.
References
-
Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. Retrieved from [Link]
-
Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]
-
Yin, J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15998. Retrieved from [Link]
-
Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1-1.34.21. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). sigma2 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Abate, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry, 64(12), 7997-8023. Retrieved from [Link]
-
Ruoho, A. E., et al. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Journal of Pharmacology and Experimental Therapeutics, 353(2), 213-224. Retrieved from [Link]
-
Abate, C., et al. (2023). Development of sigma-1 fluorescent ligands as tools for binding studies. European Journal of Medicinal Chemistry, 245, 114916. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Troisi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(23), 4315-4334. Retrieved from [Link]
-
Mach, R. H. (2012). The Sigma-2 (σ2) Receptor: A Novel Protein for the Imaging and Treatment of Cancer. Current pharmaceutical design, 18(7), 884–901. Retrieved from [Link]
-
SIGMA-1 EUROPE COST Action. (2025, June 27). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Retrieved from [Link]
-
Sedej, M., et al. (2020). Structural Insights into σ1 Receptor Interactions with Opioid Ligands by Molecular Dynamics Simulations. International Journal of Molecular Sciences, 21(18), 6649. Retrieved from [Link]
-
Asirvatham, S., & Mahajan, S. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-268. Retrieved from [Link]
-
Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical and Chemical Research, 7(1), 1-10. Retrieved from [Link]
-
Kumar, S., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(01), 209–218. Retrieved from [Link]
-
Furedi, G., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International Journal of Molecular Sciences, 22(15), 8148. Retrieved from [Link]
-
Kashiwagi, Y., et al. (2023). Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. International Journal of Molecular Sciences, 24(7), 6332. Retrieved from [Link]
-
Jain, A., & Sahu, S. K. (2025). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Retrieved from [Link]
-
Fontanilla, D., et al. (2008). Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... ResearchGate. Retrieved from [Link]
-
Asirvatham, S., & Mahajan, S. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Retrieved from [Link]
-
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. Retrieved from [Link]
-
Troisi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(23), 4315–4334. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2022). Biological activities of morpholine derivatives and molecular targets involved. Mini-Reviews in Medicinal Chemistry, 22(1), 1-20. Retrieved from [Link]
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- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 14. iris.unito.it [iris.unito.it]
Scalable production methods for 4-(3-((4-Bromophenyl)thio)propyl)morpholine
Application Note: Process Intensification and Scalable Synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
Abstract
This application note details a robust, scalable protocol for the synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine , a critical intermediate in the development of serotonin modulator therapeutics (e.g., Vortioxetine analogs). While traditional laboratory methods utilize polar aprotic solvents (DMF, DMSO) and chromatographic purification, this guide presents a Phase Transfer Catalysis (PTC) approach. This method eliminates the need for toxic solvents, facilitates aqueous workup, and utilizes salt formation for purification, ensuring high purity (>98%) without column chromatography.
Strategic Analysis & Retrosynthesis
To achieve scalability, we must move away from "med-chem" routes that prioritize speed over process safety and cost.
-
The Challenge: Thiol alkylation often suffers from oxidative dimerization (disulfide formation) and requires odor control.
-
The Solution: A biphasic system (Toluene/Water) using a quaternary ammonium salt catalyst allows the reaction to proceed rapidly while keeping the thiolate anion reactive but protected from bulk oxidation.
Retrosynthetic Logic: The molecule is disconnected at the C-S bond. The most atom-economical route involves the nucleophilic attack of 4-bromothiophenol on 4-(3-chloropropyl)morpholine.
Figure 1: Retrosynthetic analysis identifying key building blocks.
Detailed Experimental Protocol
Phase 1: Precursor Synthesis (If not commercially sourced)
Target: 4-(3-Chloropropyl)morpholine While often purchased, this can be made in-house to reduce costs.
-
Reaction: Reflux Morpholine (1.0 equiv) with 1-bromo-3-chloropropane (1.2 equiv) in Toluene.
-
Workup: Filter off morpholine hydrobromide salt. Distill the filtrate to obtain the product as a clear oil (b.p. ~100°C at 10 mmHg) [1].
Phase 2: Coupling via Phase Transfer Catalysis (The Core Step)
Target: 4-(3-((4-Bromophenyl)thio)propyl)morpholine
Reagents & Materials:
-
4-Bromothiophenol (1.0 equiv)
-
4-(3-Chloropropyl)morpholine (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Tetrabutylammonium Bromide (TBAB) (0.05 equiv - Catalyst)
-
Solvent: Toluene (5 vol) / Water (2 vol)
Step-by-Step Procedure:
-
Inerting: Charge a 3-neck round bottom flask with Toluene and Water. Sparge with Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent disulfide byproduct).
-
Charging: Add
and TBAB. Stir until partially dissolved. -
Thiol Addition: Add 4-Bromothiophenol. The biphasic mixture will turn slightly yellow as the thiolate forms at the interface.
-
Electrophile Addition: Add 4-(3-chloropropyl)morpholine dropwise over 20 minutes. Note: Exothermic reaction.
-
Reaction: Heat to 85°C (Reflux) and stir vigorously (800 RPM) for 6–8 hours.
-
IPC (In-Process Control): Monitor by HPLC. Reaction is complete when Thiol < 1.0%.
Phase 3: Workup and Salt Formation
To avoid column chromatography, we isolate the product as its Hydrochloride (HCl) salt.
-
Phase Separation: Cool to room temperature. Separate the layers.
-
Wash: Wash the organic (Toluene) layer with 10% NaOH (to remove unreacted thiol) followed by Brine.
-
Salt Formation:
-
Dry the Toluene layer over
. -
Cool to 0–5°C.[3]
-
Slowly bubble dry HCl gas OR add 4M HCl in Dioxane (1.1 equiv) dropwise.
-
-
Filtration: The product precipitates as a white to off-white solid.
-
Drying: Filter and dry under vacuum at 45°C.
Process Flow Diagram
Figure 2: Scalable workflow utilizing Phase Transfer Catalysis and Salt Formation.
Quality Control & Specifications
| Parameter | Specification | Method | Rationale |
| Appearance | White to off-white solid | Visual | HCl salt form |
| Purity | > 98.0% | HPLC (C18, ACN/H2O) | Drug intermediate standard |
| Disulfide Impurity | < 0.5% | HPLC | Common oxidative byproduct |
| Residual Solvent | < 5000 ppm (Toluene) | GC-HS | ICH Q3C Limits |
| Water Content | < 1.0% | Karl Fischer | Hygroscopicity check |
References
-
ChemicalBook. (2023). Synthesis and Physical Properties of 4-(3-Chloropropyl)morpholine. Retrieved from
-
Beilstein Journals. (2018). Synthesis of aryl sulfides via radical–radical cross coupling.[4] (Context on Thiol reactivity). Retrieved from
-
National Institutes of Health (NIH). (1991). Synthesis by phase transfer catalysis of alkyl sulfides.[5] Ann Pharm Fr.[5] Retrieved from
-
PubChem. (2023). Compound Summary: 4-(3-((4-Bromophenyl)thio)propyl)morpholine.[2] Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: 4-(3-Chloropropyl)morpholine hydrochloride. Retrieved from
Sources
- 1. nanomaterchem.com [nanomaterchem.com]
- 2. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 3. tdcommons.org [tdcommons.org]
- 4. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]
- 5. [Synthesis by phase transfer catalysis of alkyl sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystallization techniques for 4-(3-((4-Bromophenyl)thio)propyl)morpholine purification
This application note details the purification and crystallization protocols for 4-(3-((4-Bromophenyl)thio)propyl)morpholine , a functionalized aryl thioether morpholine.[1]
Given the structural properties of this molecule—specifically the flexible propyl linker and the lipophilic thioether moiety—the free base often presents as a viscous oil or low-melting solid (approx.[1] mp 40–60°C).[1] Consequently, standard recrystallization of the free base is often inefficient for high-purity isolation.[1]
Senior Scientist Recommendation: The most robust purification strategy involves Acid-Base Extraction (to remove non-basic disulfide impurities) followed by Salt Formation (hydrochloride or oxalate) to induce crystallization.[1] This guide prioritizes the Hydrochloride Salt Formation method as the industry standard for stabilizing morpholine derivatives.[1]
Part 1: Technical Profile & Impurity Landscape
Before initiating purification, understanding the "impurity profile" is critical.[1] The synthesis (typically S-alkylation of 4-bromothiophenol) generates specific byproducts that co-elute with the product.
| Component | Role | Physical State | Solubility Behavior | Removal Strategy |
| Target Molecule | Product | Oil / Low-melt Solid | Basic (pKa ~8).[1] Soluble in organics; soluble in aq. Acid.[2][3] | Salt Crystallization |
| Bis(4-bromophenyl)disulfide | Major Impurity | Solid (mp ~93°C) | Neutral .[1] Insoluble in aq. Acid.[2][3] Soluble in non-polar organics.[4] | Acid Wash Partition |
| 4-Bromothiophenol | Starting Material | Solid / Liquid | Acidic (pKa ~6).[1] Soluble in aq. Base. | Caustic Wash |
| Morpholine | Reagent | Liquid | Basic. Water soluble.[4][5][6] | Water/Brine Wash |
Part 2: Pre-Crystallization Workup (The "Disulfide Cut")
Expert Insight: The most common failure mode in purifying thioethers is the persistence of the disulfide dimer (formed by oxidation of the thiol starting material).[1] It crystallizes easily and contaminates the final product.[1] You cannot easily remove this by crystallization alone. You must exploit the basicity of the morpholine ring to separate them.[1]
Protocol: Acid-Base "Switch" Extraction
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).
-
Basic Wash (Thiol Removal): Wash the organic layer 2× with 1M NaOH .[1]
-
Acid Extraction (The "Switch"): Extract the organic layer 3× with 1M HCl .
-
Recovery: Basify the aqueous acidic layer (containing your product) to pH ~10 using 4M NaOH or NH₄OH .[1]
-
Observation: The product will oil out as a milky emulsion.[1]
-
-
Extraction: Extract the milky aqueous mixture 3× with DCM . Dry combined organics over MgSO₄ and concentrate in vacuo to obtain the Purified Free Base Oil .[1]
Part 3: Crystallization Protocols
Method A: Hydrochloride Salt Formation (Recommended)
Target State: White, crystalline solid (mp >170°C dec).[1][4] Why: Salts lock the flexible propyl chain into a rigid lattice, forcing impurities out.[1]
Reagents:
-
Purified Free Base (from Part 2)[1]
-
Solvent A: Ethanol (Absolute) or Isopropanol (IPA) [1]
-
Reagent: HCl in Dioxane (4M) or Concentrated HCl (37%) [1]
-
Anti-solvent: Diethyl Ether or MTBE [1]
Step-by-Step:
-
Dissolve: Dissolve 10 g of the free base oil in 50 mL of Ethanol (5 vol) at room temperature.
-
Acidify: Add HCl (1.1 equivalents) dropwise with vigorous stirring.
-
Nucleation:
-
Cooling: Allow the solution to cool slowly to Room Temperature (RT) over 2 hours.
-
Seeding: If available, add a seed crystal at 40°C.[1]
-
-
Anti-Solvent (Optional): If crystallization is sluggish, add MTBE dropwise until slight turbidity persists, then cool to 0–4°C.
-
Isolation: Filter the white crystals under vacuum.
-
Wash: Wash the cake with cold 1:1 EtOH/MTBE .
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Method B: Free Base Recrystallization (Only if Solid)
Target State:[1][9] Off-white/Yellowish solid (mp ~50–60°C).[1] Applicability: Use only if the free base solidifies spontaneously after the workup.[1]
Solvent System: Heptane / Ethyl Acetate (10:1) [1]
-
Dissolve the crude solid in minimal Ethyl Acetate at 60°C.
-
Slowly add Heptane while maintaining temperature until the solution turns slightly cloudy.
-
Add a drop of EtOAc to clear the solution.[1]
-
Remove from heat and wrap the flask in foil (slow cooling).
-
Let stand at RT for 4 hours, then at 4°C overnight.
Part 4: Process Visualization (Logic Flow)
The following diagram illustrates the critical "Acid-Base Switch" logic required to purify this specific thioether-morpholine scaffold.
Caption: Purification logic flow demonstrating the "Acid-Base Switch" to isolate the basic morpholine target from neutral disulfide impurities.
Part 5: Analytical Validation
| Test | Expected Result (HCl Salt) | Troubleshooting |
| HPLC Purity | >99.0% | If <98%, recrystallize from EtOH/H₂O (9:1). |
| 1H NMR | Morpholine protons shift downfield (~3.0-4.0 ppm).[1] No peaks at ~7.4 ppm (Disulfide).[1] | If aromatic peaks integrate too high, repeat Acid Wash.[1] |
| Melting Point | Sharp, typically >170°C (decomposition).[1] | Broad range indicates mixed salt/free base or wet cake. |
| Chloride Content | ~11.2% (Theoretical for mono-HCl) | Use AgNO₃ titration to confirm stoichiometry.[1] |
References
-
BenchChem. 4-(3-((4-Bromophenyl)thio)propyl)morpholine - Compound Summary and Synthesis Routes. Retrieved from .[1]
-
ChemicalBook. Synthesis and Properties of 4-(3-Bromophenyl)morpholine and Analogues. (Analogous structural data for physical state inference).[1] Retrieved from .[1]
-
National Institutes of Health (NIH). Solvent Selection and Crystallization of Morpholine Derivatives (Ritonavir Case Study).[1] PMC Article on solvent effects for morpholine-containing drugs. Retrieved from .[1]
-
Organic Syntheses. Preparation of Aryl Thioethers and Handling of Disulfide Impurities. Org.[5] Synth. 2004, 81, 197.[1] (General protocol for thioether purification).
-
University of Fribourg. Crystallization Techniques: Salt Formation and Solvent Layering. Department of Chemistry Practical Guide. Retrieved from .[1]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. reddit.com [reddit.com]
- 3. Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers [organic-chemistry.org]
- 4. Morpholine [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 7. 4-[(4-bromophenyl)methyl]morpholine | 132833-51-3 [sigmaaldrich.com]
- 8. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 9. BRPI0816904B1 - CRYSTAL FORM B OF THE SOLID FORM OF THE BIS-HCL SALT, PHARMACEUTICAL COMPOSITION, AND, USE IN A SOLID FORM - Google Patents [patents.google.com]
Troubleshooting & Optimization
Solving solubility issues of 4-(3-((4-Bromophenyl)thio)propyl)morpholine in aqueous buffers
Executive Summary: The "Lipophilic Weak Base" Challenge
Welcome to the Technical Support Center. You are likely visiting this page because you observed precipitation when diluting your DMSO stock of 4-(3-((4-Bromophenyl)thio)propyl)morpholine into a neutral buffer (like PBS).
The Root Cause: This compound is a classic lipophilic weak base .
-
The Morpholine Ring: Provides a basic center (pKa ≈ 7.5–8.0). At pH < 6, it is protonated (charged) and soluble. At pH 7.4 (physiological), it becomes largely uncharged.
-
The Thioether & Bromophenyl Groups: These are highly hydrophobic (LogP > 3.0), driving the uncharged molecule to aggregate and precipitate immediately upon contact with water.
The Solution: You cannot rely on simple aqueous dilution. You must use a Solubility Enhancing System involving pH modification, co-solvents, or complexing agents (Cyclodextrins).
Part 1: Diagnostic Troubleshooting (FAQs)
Q1: I dissolved the powder in DMSO to 10 mM, and it was clear. Why did it turn cloudy immediately upon adding it to my cell culture media (pH 7.4)? A: This is the "pH Solubility Trap." In DMSO, the compound is fully solvated. When you spike it into media at pH 7.4, the buffering capacity of the media strips the protons from the morpholine nitrogen. The molecule reverts to its neutral, lipophilic form. Because the water concentration is now high (>99%), the hydrophobic bromophenyl and thioether tails cluster together to exclude water, causing rapid precipitation (crashing out).
-
Fix: Use an intermediate dilution step with a complexing agent (see Protocol B).
Q2: Can I just sonicate the cloudy solution to re-dissolve it? A: No. Sonication might temporarily disperse the aggregates into smaller particles (micro-suspension), but it will not create a true thermodynamic solution. These particles will settle over time, leading to inconsistent dosing and "hot spots" in your assay. Furthermore, sonication can heat the solution, potentially accelerating the oxidation of the thioether sulfur to a sulfoxide.
Q3: My assay cannot tolerate DMSO. What is the alternative? A: Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins form a "host-guest" complex. The hydrophobic bromophenyl tail encapsulates inside the cyclodextrin donut, shielding it from water, while the hydrophilic exterior keeps the complex soluble. This often allows for DMSO-free formulation or significantly reduced DMSO levels.
Part 2: Optimized Experimental Protocols
Protocol A: Preparation of Stable Stock Solution
Use this for long-term storage.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide).
-
Concentration: 10 mM to 50 mM.
-
Procedure:
-
Weigh the solid powder accurately.
-
Add half the required volume of DMSO. Vortex vigorously for 30 seconds.
-
Add the remaining DMSO. Vortex again.
-
Visual Check: Hold the vial up to a light source. The solution must be completely clear with no refracting particles.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
-
Note: The thioether group is sensitive to oxidation. Ensure vials are tightly sealed, preferably under nitrogen or argon gas.
-
Protocol B: The "Golden Triangle" Dilution Method (For Aqueous Assays)
Use this to prepare a working solution (e.g., 10 µM or 100 µM) without precipitation.
Reagents Needed:
-
Stock Solution (from Protocol A).
-
Excipient: 20% (w/v) HP-β-CD in water (0.2 µm filtered).
-
Buffer: PBS or Media.
Workflow:
-
Step 1 (Pre-complexation): Dilute your DMSO stock 10-fold into the 20% HP-β-CD solution first.
-
Example: Add 10 µL of 10 mM Stock to 90 µL of 20% HP-β-CD.
-
Result: 1 mM compound in 18% HP-β-CD / 10% DMSO.
-
Why: The high concentration of cyclodextrin captures the drug before it hits the bulk water.
-
-
Step 2 (Final Dilution): Dilute this intermediate solution into your final assay buffer/media.
-
Example: Add the 100 µL intermediate to 9.9 mL of Media.
-
Final Concentration: 10 µM compound, ~0.1% DMSO, ~0.2% Cyclodextrin.
-
Result: A clear, stable solution suitable for biological assays.
Part 3: Comparative Solubility Data
The following table summarizes the expected solubility behavior based on physicochemical principles of morpholine thioethers [1][2].
| Solvent System | Solubility Rating | Stability | Recommended Use |
| 100% DMSO | High (> 50 mM) | High (if sealed) | Stock preparation. |
| PBS (pH 7.4) | Very Low (< 5 µM) | Poor (Precipitates) | Do not use directly. |
| Acetate Buffer (pH 5.0) | Moderate (~100 µM) | Moderate | Good for chemical assays; toxic to cells. |
| PBS + 20% HP-β-CD | High (~ 1–5 mM) | High | Best for animal/cell studies. |
| Ethanol/Water (50:50) | Moderate | Moderate | Good for analytical standards (LC-MS). |
Part 4: Solubility Decision Logic (Visualized)
The following diagram illustrates the critical decision pathways for handling this compound to avoid experimental failure.
Caption: Figure 1. The "Crash-Out" pathway (Red) vs. the Optimized Cyclodextrin pathway (Blue/Green). Direct dilution into neutral buffer causes precipitation due to deprotonation of the morpholine ring.
References
-
MDPI. (2024). Structural Characterization of Morpholine and Thiomorpholine Precursors in Medicinal Chemistry. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Standard text for cyclodextrin protocols).
Technical Support Center: Purification of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
Welcome to the technical support guide for the purification of crude 4-(3-((4-Bromophenyl)thio)propyl)morpholine. This resource is designed for researchers, chemists, and drug development professionals who are synthesizing this valuable intermediate and require robust, field-proven methods for obtaining high-purity material. This guide moves beyond simple protocols to explain the chemical principles behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.
Troubleshooting Guide: Isolating High-Purity Product
This section addresses common issues encountered during the workup and purification of 4-(3-((4-Bromophenyl)thio)propyl)morpholine, which is typically synthesized via the S-alkylation of 4-bromothiophenol with a 4-(3-halopropyl)morpholine precursor.[1]
Question 1: My NMR spectrum shows residual 4-bromothiophenol. How can I remove this starting material?
Answer:
The presence of unreacted 4-bromothiophenol is a frequent issue. Fortunately, its removal is straightforward due to its acidic nature. The thiol proton (-SH) is weakly acidic, allowing it to be deprotonated by a mild base to form a water-soluble thiolate salt.
Causality: The core principle here is leveraging the difference in acid-base properties between your neutral thioether product and the acidic thiol starting material. By converting the thiol into its conjugate base (thiolate), you drastically increase its aqueous solubility, enabling its extraction from the organic phase containing your product.
Solution: Basic Aqueous Wash
A liquid-liquid extraction with a dilute basic solution is highly effective.
Detailed Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude product mixture in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution.
-
Mixing: Stopper the funnel and invert it gently several times to mix the phases, periodically venting to release any pressure. Avoid vigorous shaking, which can lead to emulsion formation.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc).
-
Repeat: Perform a second wash with the basic solution to ensure complete removal of the thiol.
-
Neutralization & Brine Wash: Wash the organic layer with deionized water, followed by a saturated brine (NaCl) solution. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, now free of the acidic impurity.
Question 2: I've removed the thiol, but I still have unreacted 4-(3-chloropropyl)morpholine in my mixture. What is the best approach to remove it?
Answer:
Similar to the thiol impurity, the unreacted 4-(3-chloropropyl)morpholine can be removed by exploiting its distinct chemical properties—in this case, its basicity. The nitrogen atom in the morpholine ring is a Lewis base and can be protonated by an acid.[2]
Causality: The resulting ammonium salt is ionic and therefore highly soluble in water. Your thioether product, lacking a readily basic site, remains in the organic layer.
Solution: Acidic Aqueous Wash
An extraction with a dilute acidic solution will effectively remove the morpholine-containing starting material.
Detailed Protocol: Acidic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude mixture in an appropriate water-immiscible organic solvent (EtOAc, DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M aqueous hydrochloric acid (HCl).
-
Mixing & Separation: Mix the phases by gentle inversion, vent, and allow the layers to separate. Drain the aqueous layer containing the protonated morpholine salt.
-
Repeat: A second acidic wash is recommended for complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
Question 3: My product is a persistent oil, and TLC analysis after aqueous washes still shows multiple spots. What is the definitive purification method?
Answer:
When simple extractions are insufficient to remove all impurities, such as disulfide by-products or other non-acidic/basic contaminants, flash column chromatography is the gold standard for purification.[3][4] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3]
Causality: 4-(3-((4-Bromophenyl)thio)propyl)morpholine is a moderately polar compound due to the morpholine ring and the thioether linkage. Impurities like the disulfide of 4-bromothiophenol are significantly less polar, while any highly polar by-products will be more strongly adsorbed to the silica. By using a mobile phase of appropriate polarity, you can selectively elute your product.
Solution: Flash Column Chromatography on Silica Gel
Workflow Visualization
Caption: Workflow for Flash Column Chromatography.
Detailed Protocol: Flash Column Chromatography
-
Select Mobile Phase: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point is a mixture of hexane and ethyl acetate. Vary the ratio until the desired product has an Rf value of approximately 0.3. A gradient elution (gradually increasing the proportion of the more polar solvent) may be necessary.
-
Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4]
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column. This "dry loading" method typically results in better separation.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.
-
Collect and Analyze: Collect fractions in test tubes and analyze them by TLC to identify which ones contain the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(3-((4-Bromophenyl)thio)propyl)morpholine.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for separating moderately polar compounds. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or DCM/Methanol | Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase polarity. The DCM/MeOH system is for more polar compounds. |
| Elution Order | 1. Disulfide by-product (least polar) 2. Product 3. Starting materials (more polar) | Separation is based on increasing polarity. |
Table 1: Recommended Column Chromatography Conditions.
Frequently Asked Questions (FAQs)
Q: What are the primary impurities I should expect?
A: Besides the starting materials discussed above, a common by-product is bis(4-bromophenyl) disulfide. This is formed from the oxidative coupling of two molecules of 4-bromothiophenol. It is less polar than the desired product and will elute earlier during column chromatography. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize its formation.[5]
| Impurity | Chemical Structure | Removal Method |
| 4-Bromothiophenol | Br-Ph-SH | Basic Wash (1M NaOH) |
| 4-(3-Chloropropyl)morpholine | Cl-(CH₂)₃-Morpholine | Acidic Wash (1M HCl) |
| Bis(4-bromophenyl) disulfide | Br-Ph-S-S-Ph-Br | Column Chromatography |
Table 2: Common Impurities and Recommended Removal Strategies.
Q: Is recrystallization a viable purification method for this compound?
A: Recrystallization can be an excellent final purification step if the crude product is already of moderate purity (>90%) and is a solid at room temperature. It is generally less effective than chromatography for removing large quantities of diverse impurities.
General Recrystallization Protocol:
-
Choose a suitable solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[6] A two-solvent system, like ethanol/water or ethyl acetate/hexane, is often effective.[7]
-
Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).
-
Slowly add the "poor" or "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath, to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Q: How should I store the purified 4-(3-((4-Bromophenyl)thio)propyl)morpholine?
A: Thioethers are generally stable compounds.[8] However, to prevent slow, long-term oxidation of the sulfur atom to the corresponding sulfoxide or sulfone, it is best to store the purified compound in a well-sealed container, protected from light and air, at a cool temperature (refrigerated).
Q: What analytical techniques are best for confirming the purity and identity of the final product?
A: A combination of techniques is recommended for full characterization:
-
Thin Layer Chromatography (TLC): To quickly assess purity and confirm the absence of starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and check for impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[9]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for solid compounds.
Troubleshooting Decision Tree
Caption: Decision tree for purification strategy.
References
-
Ghaderi, A. (2016). Advances in transition-metal catalyzed thioetherification reactions of aromatic compounds. Tetrahedron, 72, 4758. Available from: [Link]
-
Bradshaw, T. P., Ahmed, F., & Dunlap, R. B. (1988). The removal of exogenous thiols from proteins by centrifugal column chromatography. Journal of Biochemical and Biophysical Methods, 17(1), 69-76. Available from: [Link]
-
Beletskaya, I. P., & Ananikov, V. P. (2022). Transition-metal-catalyzed C–S, C–Se, and C–Te bond formations via cross-coupling and atom-economic addition reactions. Achievements and challenges. Chemical Reviews, 122(23), 16110–16293. Available from: [Link]
-
Kardile, D. P., et al. (2012). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. International Journal of Applied Biology and Pharmaceutical Technology, 3(4), 1021-1027. Available from: [Link]
-
Chemistry Learner. (2025). Thioether: Structure, Formula, Synthesis, and Examples. Available from: [Link]
-
ResearchGate. (2018). Simple recrystallization method for obtaining pure compound (natural product)?. Available from: [Link]
-
Reddit. (2013). How would you purify air-sensitive materials (thiols) using column chromatography?. Available from: [Link]
-
Organic Syntheses Procedure. 3-MORPHOLINO-2-PHENYLTHIOACRYLIC ACID MORPHOLIDE AND 5-(4-BROMOBENZOYL-2-(4-MORPHOLINO)-3-PHENYLTHIOPHENE. Available from: [Link]
-
White Rose Research Online. (2023). Copper Single-Atom Catalyst for Efficient C-S Coupling in Thioether Synthesis. Available from: [Link]
-
ResearchGate. (2025). Recent Advances in the Synthesis of Thioether | Request PDF. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
Cytiva. Activated Thiol Sepharose 4B. Available from: [Link]
-
Chongqing Chemdad Co., Ltd. N-(4-BROMOPHENYL)MORPHOLINE. Available from: [Link]
-
University of Colorado Boulder. Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Available from: [Link]
-
Chemsrc. 4-(3-Chloropropyl)morpholine | CAS#:7357-67-7. Available from: [Link]
-
Molecules. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Available from: [Link]
-
Reddit. (2019). Recrystallization with two solvents. Available from: [Link]
-
Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Available from: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]
-
PrepChem.com. Synthesis of 3-(4-propyl-heptyl)-4-(3-hydroxypropyl)morpholine. Available from: [Link]
-
PubChem. 4-(3-(3-bromophenyl)propyl)morpholine. Available from: [Link]
-
MDPI. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. columbia.edu [columbia.edu]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. PubChemLite - 4-(3-(3-bromophenyl)propyl)morpholine (C13H18BrNO) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Optimizing Purification of Morpholine Derivatives via Column Chromatography
Welcome to the technical support center for the purification of morpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with the column chromatography of this important class of heterocyclic compounds. The basic nature of the morpholine nitrogen often leads to frustrating and inefficient purifications on standard silica gel. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your separation protocols for higher purity and yield.
Section 1: Troubleshooting Guide - Common Problems & Solutions
This section addresses specific experimental issues in a question-and-answer format, explaining the underlying causes and providing actionable solutions.
Q1: My purified morpholine derivative shows significant peak tailing in the chromatogram. What's causing this and how can I fix it?
A1: Peak tailing is the most frequent issue when purifying morpholine derivatives on silica gel.[1][2] The primary cause is the acidic nature of silica. The silica surface is covered with silanol groups (Si-OH) which are weak acids.[3] The basic nitrogen atom of the morpholine ring can interact strongly with these acidic silanol groups through hydrogen bonding or ionic interactions.[2][4] This secondary interaction mechanism delays the elution of a portion of your compound, resulting in a "tail" instead of a sharp, symmetrical peak.[5]
Solutions:
-
Incorporate a Competing Base in the Mobile Phase: The most common and effective strategy is to add a small amount (typically 0.1-2% v/v) of a competing amine, such as triethylamine (TEA) or pyridine, to your eluent.[3][6][7] This additive "neutralizes" the active silanol sites on the silica, minimizing their interaction with your morpholine derivative.[3][8]
-
Use a Deactivated Stationary Phase: You can pre-treat your silica gel to reduce its acidity. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[9]
-
Switch to an Amine-Functionalized Silica Column: These specialized columns have an amine-bonded stationary phase that shields the acidic silica backbone. This is an excellent, albeit more expensive, option that often eliminates the need for mobile phase modifiers.[10][11][12]
-
Consider an Alternative Stationary Phase: Alumina, which can be basic or neutral, is often a better choice for purifying basic compounds like amines.[12]
Q2: I'm experiencing poor separation between my target compound and a closely related impurity. How can I improve the resolution?
A2: Poor resolution is a sign that your chromatographic conditions are not optimized for the specific compounds in your mixture. The key is to enhance the selectivity of your system.
Solutions:
-
Optimize the Mobile Phase Polarity: If your compounds are eluting too quickly (high Rf value), decrease the polarity of your mobile phase. Conversely, if they are sticking to the column (low Rf value), gradually increase the polarity.[13] Use Thin Layer Chromatography (TLC) to screen various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol) to find the optimal separation window.[13]
-
Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase its polarity over the course of the separation.[9] This technique can effectively separate compounds with different polarities.
-
Change the Solvent System: Sometimes, a complete change of solvents can dramatically alter selectivity. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.
Q3: My yield is very low after column chromatography. Where is my compound going?
A3: Low recovery can be due to several factors, ranging from compound degradation to irreversible adsorption on the column.
Solutions:
-
Check for Compound Stability on Silica: Some morpholine derivatives can degrade on acidic silica gel.[14] To test this, dissolve a small amount of your crude material, spot it on a TLC plate, and let it sit for a few hours before eluting. If you see new spots or streaking that wasn't there initially, your compound is likely degrading. In this case, deactivating the silica with triethylamine or using an alternative stationary phase like alumina is crucial.[14]
-
Prevent Irreversible Adsorption: The strong interaction between the basic morpholine and acidic silica can sometimes lead to your compound getting permanently stuck on the column.[7] Using a mobile phase with a competing amine like triethylamine is essential to ensure your compound elutes.[3][6]
-
Avoid Overloading the Column: Injecting too much sample can saturate the stationary phase, leading to poor separation and potential loss of product.[15] A general rule of thumb is to use a sample-to-silica ratio of 1:30 to 1:100 by weight.
Q4: My compound is eluting with the solvent front, even with a very non-polar eluent. What should I do?
A4: If your compound is highly non-polar, it may have minimal interaction with the stationary phase. However, for most morpholine derivatives, this is an unusual scenario.
Solutions:
-
Confirm Your Solvent System: Double-check that you have prepared the mobile phase correctly and haven't accidentally used a solvent that is too polar.[14]
-
Consider Reversed-Phase Chromatography: If your morpholine derivative is particularly polar or water-soluble, reversed-phase chromatography might be a better option.[3][10] This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[12]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying morpholine derivatives?
A1: The choice of stationary phase is critical.
-
Standard Silica Gel: While the most common and economical choice, its acidic nature requires mitigation strategies, such as adding triethylamine to the mobile phase.[3]
-
Amine-Functionalized Silica: This is often the best choice for basic compounds as it minimizes unwanted interactions and improves peak shape without the need for mobile phase modifiers.[10][11]
-
Alumina: Can be found in neutral or basic forms and is a good alternative to silica for acid-sensitive compounds.[12]
-
Reversed-Phase (C18): Suitable for polar, ionizable, and lipophilic morpholine derivatives.[3]
Q2: How do I choose the right solvent system for my separation?
A2: The ideal solvent system should provide good separation of your target compound from impurities on a TLC plate, with the Rf value of your compound ideally between 0.2 and 0.4.
-
Normal-Phase: Common solvent systems include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). For more polar morpholine derivatives, a dichloromethane/methanol system is often employed.[3][10]
-
Reversed-Phase: Mobile phases typically consist of water mixed with acetonitrile or methanol.[16][17]
Q3: When should I use gradient elution versus isocratic elution?
A3:
-
Isocratic Elution (constant solvent composition): This is suitable for simple separations where the compounds of interest have similar polarities and are well-resolved on TLC.
-
Gradient Elution (changing solvent composition): This is highly recommended for complex mixtures containing compounds with a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good resolution for less retained compounds.[9]
Q4: Can I reuse my column for purifying other morpholine derivatives?
A4: It is generally not recommended to reuse silica gel columns, especially if you have used mobile phase modifiers like triethylamine. TEA can permanently alter the properties of the silica.[18] If you are using more expensive amine-functionalized columns, they may not be reusable if you have used very polar elution solvents that can deactivate the column.[7]
Section 3: Experimental Protocols & Data
General Protocol for Column Chromatography of a Morpholine Derivative on Silica Gel
This protocol assumes a moderately polar morpholine derivative and uses a standard silica gel stationary phase with a triethylamine modifier.
1. Mobile Phase Selection (TLC Analysis): a. Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane). b. Spot the solution on several TLC plates. c. Develop the plates in different solvent systems (e.g., varying ratios of Hexane:Ethyl Acetate or Dichloromethane:Methanol). d. To each potential solvent system, add 0.5-1% triethylamine. e. Identify the solvent system that gives good separation and an Rf value for your target compound of ~0.3.
2. Column Packing: a. Choose an appropriately sized column based on the amount of your crude sample (a 1:50 sample-to-silica ratio by weight is a good starting point). b. Pack the column with silica gel using the "wet slurry" method with your chosen initial, low-polarity mobile phase. Ensure the packing is uniform and free of air bubbles.[19]
3. Sample Loading: a. Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane). b. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.[12] c. Carefully apply the sample to the top of the column.
4. Elution: a. Begin eluting with your chosen mobile phase (containing triethylamine). b. If using a gradient, gradually increase the percentage of the more polar solvent. c. Collect fractions in test tubes and monitor the elution of your compound using TLC.
5. Post-Purification: a. Combine the fractions containing the pure product. b. Evaporate the solvent under reduced pressure to obtain your purified morpholine derivative.
Data Presentation: Stationary Phase Selection Guide
| Stationary Phase | Advantages | Disadvantages | Best For |
| Silica Gel | Inexpensive, widely available.[12] | Acidic, causes peak tailing for amines without modifiers.[3] | General purpose purification with the use of mobile phase modifiers. |
| Amine-Functionalized Silica | Excellent peak shape for amines, no need for modifiers.[10][11] | More expensive, may not be reusable.[7] | Difficult separations of basic compounds, acid-sensitive molecules. |
| Alumina (Neutral/Basic) | More "amine-friendly" than silica.[12] | Can have lower resolution than silica. | Purification of basic and acid-sensitive compounds. |
| Reversed-Phase (C18) | Good for polar and ionizable compounds.[3] | Requires aqueous mobile phases, which can be difficult to remove. | Polar morpholine derivatives that are poorly retained in normal-phase. |
Section 4: Visual Diagrams
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for resolving peak tailing of morpholine derivatives.
Mechanism of Action: How Triethylamine Improves Peak Shape
Caption: Role of triethylamine in preventing interaction with silica.
References
- BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Morpholine Compounds.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- King Group. (n.d.). Successful Flash Chromatography.
- (n.d.). Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
- McMurry, J. E. (2011). Organic Chemistry (8th ed.). Cengage Learning.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Sielc.com. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
- Bates College. (n.d.). BROADENING OF CHROMATOGRAPHIC PEAKS.
- BenchChem. (n.d.). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
- Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?.
- BenchChem. (n.d.). Resolving peak tailing issues in the chromatography of 2-Methyl-2-phenylpentan-3-amine.
- ResearchGate. (2013, January 31). If triethylamine is used with a C18 column for a prolonged period, what will happen to the....
- Pharmaceutical Intermediates, Electronic Chemicals, Aromatic Fragrance Suppliers. (2023, November 30). Liquid phase method for morpholine.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Propylmorpholine and Its Derivatives.
- Kinesis. (2012, December 12). Flash Chromatography Separation of Basic Organic Compounds without Modifier.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Sielc.com. (2018, February 16). Separation of Morpholine, 4-(4-nitrophenyl)- on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- BenchChem. (n.d.). HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine.
- MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions.
- Chromatography Today. (n.d.). 4 Common Mistakes to Avoid in HPLC.
- MDPI. (2022, September 23). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups.
- BenchChem. (n.d.). Troubleshooting common byproducts in Morpholin-4-ylurea synthesis.
- PMC. (n.d.). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors.
- Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase.
- Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography.
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- 19. chromtech.com [chromtech.com]
Troubleshooting low purity in 4-(3-((4-Bromophenyl)thio)propyl)morpholine production
Welcome to the technical support center for the synthesis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common issues related to low purity in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to help you quickly identify and resolve specific experimental challenges that can lead to product impurity.
Category 1: Starting Materials and Reagent Integrity
Question 1: My 4-bromothiophenol starting material is off-white to yellowish. Is it suitable for use, and how does its quality impact the reaction?
Answer: The quality of 4-bromothiophenol is paramount for a clean reaction. 4-Bromothiophenol is an organosulfur compound that appears as white to orange crystals.[1] A yellowish or orange tint often indicates the presence of its oxidized dimer, 4,4'-dibromodiphenyl disulfide.[2] This disulfide is a common impurity that not only reduces the available amount of your nucleophile but also complicates purification later.
-
Causality: Thiols are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[3][4] The presence of the disulfide means a portion of your starting material is already in an unreactive state for the desired S-alkylation, leading to lower yields and purity.
-
Recommendation: While a slightly off-white color may be acceptable, a pronounced yellow or orange color suggests significant disulfide contamination. It is highly recommended to purify the 4-bromothiophenol before use, typically by recrystallization or distillation under reduced pressure.[5] For best results, use freshly purified or newly purchased starting material and store it under an inert atmosphere (Nitrogen or Argon) in a dark, cool place.
Question 2: Does it matter if I use 4-(3-chloropropyl)morpholine versus 4-(3-bromopropyl)morpholine as my alkylating agent?
Answer: Yes, the choice of the leaving group on the propylmorpholine moiety directly impacts reaction kinetics. While both are viable, 4-(3-bromopropyl)morpholine is generally more reactive than its chloro-analogue.
-
Mechanistic Insight: The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the electrophilic carbon attached to the halogen.[6][7] Bromide is a better leaving group than chloride because it is a weaker base and more polarizable, which stabilizes the transition state of the reaction.
-
Practical Implications: Using 4-(3-bromopropyl)morpholine may allow for milder reaction conditions (e.g., lower temperature or shorter reaction time), which can help minimize side reactions. If you are experiencing a slow or incomplete reaction with the chloro- a derivative, switching to the bromo- derivative is a logical troubleshooting step. A high-yield synthesis for 4-(3-chloropropyl)morpholine from morpholine and 1-bromo-3-chloropropane has been reported, which can be a cost-effective precursor.[8]
Category 2: Common Impurities and Side Reaction Mitigation
Question 3: My primary impurity has a molecular weight of ~378 g/mol , corresponding to the 4,4'-dibromodiphenyl disulfide. How can I prevent its formation?
Answer: The formation of di(4-bromophenyl) disulfide is the most common side reaction in this synthesis. It arises from the oxidative coupling of two 4-bromothiophenol molecules.[5]
Prevention is key and involves rigorously excluding oxygen:
-
Degas Solvents: Before use, degas your reaction solvent (e.g., DMF, Acetonitrile) by bubbling an inert gas like nitrogen or argon through it for at least 30 minutes. This removes dissolved oxygen.[5]
-
Inert Atmosphere: Ensure the entire reaction is conducted under a positive pressure of nitrogen or argon. This involves using a Schlenk line or a nitrogen-filled balloon.
-
Base Addition: Add the base to the solution of 4-bromothiophenol under an inert atmosphere to form the thiolate in situ. The thiolate itself is even more susceptible to oxidation than the neutral thiol.
The diagram below illustrates the desired reaction pathway versus the common disulfide side reaction.
Caption: Desired S-alkylation vs. Oxidative Disulfide Formation.
Question 4: I am observing unreacted starting materials even after prolonged reaction times. What are the likely causes?
Answer: Incomplete conversion is typically traced back to three main factors: insufficient deprotonation of the thiol, low reactivity of the alkylating agent, or improper temperature control.
-
Insufficient Deprotonation: The nucleophile in this reaction is the thiolate anion, not the neutral thiol.[6] If the base used is not strong enough or is used in a substoichiometric amount, a significant portion of the thiol will remain protonated and unreactive. Thiols are more acidic than alcohols, but a sufficiently strong base is still required for complete conversion to the thiolate.[7]
-
Reactivity Issues: As discussed in Question 2, alkyl chlorides are less reactive than bromides. If using 4-(3-chloropropyl)morpholine, the reaction may require more forcing conditions (higher temperature, longer time).
-
Temperature Control: While heating can increase the reaction rate, excessively high temperatures can promote side reactions or decomposition.[5] The optimal temperature must balance reaction speed with selectivity.
The following workflow provides a logical approach to diagnosing the root cause of an incomplete reaction.
Caption: Troubleshooting Workflow for Incomplete S-Alkylation.
Category 3: Reaction Condition Optimization
Question 5: How do I select the optimal base and solvent for this reaction to maximize purity?
Answer: The choice of base and solvent are critically interlinked and significantly influence the reaction's outcome. The ideal combination facilitates the SN2 reaction while suppressing side reactions like oxidation and elimination.
Base Selection: The base should be strong enough to fully deprotonate the 4-bromothiophenol (pKa ≈ 6-7) but should be non-nucleophilic to avoid competing with the thiolate.
| Base | Formula | Approx. pKa (Conjugate Acid) | Solvent | Pros | Cons |
| Potassium Carbonate | K₂CO₃ | 10.3 | DMF, Acetonitrile | Inexpensive, moderately strong, easy to handle.[6] | Heterogeneous, may require phase-transfer catalyst. |
| Sodium Hydroxide | NaOH | 15.7 | Ethanol, Water | Strong, inexpensive. | Can introduce water, potentially nucleophilic. |
| Sodium Hydride | NaH | 35 | DMF, THF | Very strong, non-nucleophilic, drives reaction to completion.[5] | Pyrophoric, requires careful handling under inert gas. |
Solvent Selection: A polar aprotic solvent is generally preferred for SN2 reactions as it can solvate the cation of the base without strongly hydrogen-bonding to the nucleophile, thus preserving its reactivity.
| Solvent | Polarity | Boiling Point | Notes |
| N,N-Dimethylformamide (DMF) | High | 153 °C | Excellent solvating power for salts.[6] |
| Acetonitrile (MeCN) | High | 82 °C | Good choice, easier to remove than DMF.[6] |
| Ethanol (EtOH) | High (Protic) | 78 °C | Can be used, but may slow the reaction due to solvation of the thiolate. |
Recommended Combination: For a balance of reactivity, safety, and ease of handling, potassium carbonate in DMF or acetonitrile is an excellent starting point.[6] For difficult reactions, using sodium hydride in anhydrous DMF is a more powerful option.[5]
Category 4: Purification and Analysis
Question 6: What is the best way to purify the crude product, especially to remove the disulfide impurity?
Answer: Standard flash column chromatography on silica gel is the most common purification method. However, the polarity of the target product and the disulfide byproduct can sometimes be very similar, making separation challenging.
Experimental Protocol: Flash Column Chromatography
-
Slurry Loading: Dissolve the crude material in a minimal amount of dichloromethane (DCM) or the column eluent. Adsorb this solution onto a small amount of silica gel, dry it to a free-flowing powder, and load this powder onto the top of the column. This "dry loading" technique generally provides better resolution than a direct liquid injection.
-
Solvent System (Eluent): A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Starting Eluent: Hexanes or Heptane. This will elute the non-polar disulfide byproduct first.
-
Gradient To: A mixture of Hexanes/Ethyl Acetate (e.g., starting at 100:0 and gradually increasing to 80:20). The target product, being more polar due to the morpholine group, will elute later.
-
-
Fraction Monitoring: Monitor the fractions carefully using Thin Layer Chromatography (TLC) or LC-MS to identify which contain the pure product.
Tip for Difficult Separations: If the disulfide and product co-elute, you can sometimes chemically alter the impurity. One advanced (use with caution) technique is to treat the impure mixture with a mild reducing agent like sodium borohydride (NaBH₄) to convert the disulfide back to the thiol. The thiol is significantly more polar and will have a very different retention time on the silica column, making separation from the desired thioether product much easier.
Question 7: Which analytical techniques should I use to confirm the purity and identity of my final product?
Answer: A combination of techniques is necessary to unambiguously confirm the structure and assess the purity of 4-(3-((4-Bromophenyl)thio)propyl)morpholine.
| Technique | Purpose | Expected Results for the Target Compound |
| ¹H NMR | Structural Confirmation & Purity | Signals corresponding to the morpholine protons, the propyl chain protons, and the aromatic protons of the bromophenyl group in the correct integration ratios. |
| ¹³C NMR | Structural Confirmation | Signals for all unique carbon atoms in the molecule. |
| LC-MS | Purity Assessment & Mass Verification | A major peak in the chromatogram with a mass corresponding to the product's molecular weight (316.26 g/mol ).[6] Expect to see [M+H]⁺ at m/z 317. |
| GC-MS | Purity of Volatile Impurities | Can be used to detect residual solvents or low-boiling point impurities. Morpholine derivatives can be analyzed by GC-MS, sometimes requiring derivatization.[9][10] |
| Elemental Analysis | Ultimate Purity Confirmation | Provides the percentage composition of C, H, N, S, and Br, which should match the theoretical values for the molecular formula C₁₃H₁₈BrNOS. |
For routine analysis, ¹H NMR and LC-MS are generally sufficient to confirm that the reaction was successful and to estimate the purity of the product.
Part 2: References
-
ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Retrieved February 22, 2024, from [Link]
-
Kardile, et al. (n.d.). Synthesis and antimicrobial activity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. IJABPT. Retrieved February 22, 2024, from [Link]
-
Gao, W., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Molecules, 23(5), 1037. Available at: [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 570-575. Available at: [Link]
-
PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved February 22, 2024, from [Link]
-
Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Retrieved February 22, 2024, from [Link]
-
Ashenhurst, J. (2015). Thiols and Thioethers. Master Organic Chemistry. Retrieved February 22, 2024, from [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved February 22, 2024, from [Link]
-
Grokipedia. (n.d.). 4-Bromothiophenol. Retrieved February 22, 2024, from [Link]
-
MDPI. (2007). Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol. Retrieved February 22, 2024, from [Link]
-
Ison, G. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Retrieved February 22, 2024, from [Link]
-
Wikipedia. (n.d.). 4-Bromothiophenol. Retrieved February 22, 2024, from [Link]
-
Wiley Online Library. (n.d.). Copper Single‐Atom Catalyst for Efficient C S Coupling in Thioether Synthesis. Retrieved February 22, 2024, from [Link]
-
ResearchGate. (n.d.). Figure 2. Various approaches for synthesis of morpholine. Retrieved February 22, 2024, from [Link]
-
Organic Syntheses. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Retrieved February 22, 2024, from [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved February 22, 2024, from [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved February 22, 2024, from [Link]
-
Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved February 22, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation. Retrieved February 22, 2024, from [Link]
-
National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved February 22, 2024, from [Link]
-
IP.com. (n.d.). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved February 22, 2024, from [Link]
-
Growing Science. (2023). S-alkylation. Retrieved February 22, 2024, from [Link]
-
ResearchGate. (n.d.). SBA15 supported HPW: Effective catalytic performance in the alkylation of phenol. Retrieved February 22, 2024, from [Link]
-
ChemRxiv. (2024). C1-4 Alkylation of Aryl Bromides with Light Alkanes enabled by Metallaphotocatalysis in Flow. Retrieved February 22, 2024, from [Link]
-
ACS Publications. (2024). Bromothiolation of Arynes for the Synthesis of 2-Bromobenzenethiol Equivalents. Retrieved February 22, 2024, from [Link]
Sources
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Validation & Comparative
Spectral Analysis of 4-(3-((4-Bromophenyl)thio)propyl)morpholine: A Comparative Guide to Structural Elucidation
For researchers and professionals in drug development, the precise structural confirmation of novel chemical entities is a non-negotiable cornerstone of the research and development process. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of 4-(3-((4-Bromophenyl)thio)propyl)morpholine , a compound of interest due to its combination of a privileged morpholine scaffold and a synthetically versatile bromophenylthio moiety.[1]
This document moves beyond a simple recitation of spectral data. It serves as a practical guide, grounded in established principles, to interpret the NMR data of this molecule and similar structures. We will dissect the expected spectral patterns, compare the utility of NMR with alternative analytical techniques, and provide detailed, field-tested protocols for data acquisition.
The Structural Landscape: Interpreting the NMR Data
While a publicly available, experimentally verified full NMR dataset for 4-(3-((4-Bromophenyl)thio)propyl)morpholine is not readily found in the literature, its spectrum can be confidently predicted and interpreted by analyzing its constituent fragments. The molecule's structure, with its distinct aromatic and aliphatic regions, gives rise to a characteristic and informative NMR fingerprint.
¹H-NMR Spectral Analysis
The proton NMR spectrum is anticipated to show four distinct groups of signals corresponding to the aromatic protons, the propyl chain protons, and the two sets of methylene protons in the morpholine ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale for Assignment |
| H-Ar (Aromatic) | ~ 7.40 | Doublet (d) | 2H | Protons ortho to the bromine atom on the phenyl ring, appearing as a doublet due to coupling with the adjacent meta protons. |
| H-Ar (Aromatic) | ~ 7.25 | Doublet (d) | 2H | Protons meta to the bromine atom (and ortho to the sulfur), appearing as a doublet coupled with the ortho protons. |
| H-α (Morpholine) | ~ 3.65 | Triplet (t) | 4H | Methylene protons adjacent to the oxygen atom in the morpholine ring, deshielded by the electronegative oxygen. |
| H-β (Morpholine) | ~ 2.45 | Triplet (t) | 4H | Methylene protons adjacent to the nitrogen atom in the morpholine ring. |
| H-1' (Propyl) | ~ 2.95 | Triplet (t) | 2H | Methylene protons of the propyl chain attached to the sulfur atom, deshielded by the thioether linkage. |
| H-2' (Propyl) | ~ 1.85 | Quintet (quint) | 2H | Central methylene protons of the propyl chain, split by the adjacent methylene groups. |
| H-3' (Propyl) | ~ 2.40 | Triplet (t) | 2H | Methylene protons of the propyl chain attached to the morpholine nitrogen. |
Diagram of 4-(3-((4-Bromophenyl)thio)propyl)morpholine with Proton Assignments
Caption: Molecular structure with assigned protons for ¹H-NMR analysis.
¹³C-NMR Spectral Analysis
The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-Ar (ipso-S) | ~ 135 | Aromatic carbon directly attached to the sulfur atom. |
| C-Ar (ortho) | ~ 132 | Aromatic carbons ortho to the sulfur atom. |
| C-Ar (meta) | ~ 129 | Aromatic carbons meta to the sulfur atom. |
| C-Ar (ipso-Br) | ~ 121 | Aromatic carbon directly attached to the bromine atom, showing an upfield shift due to the "heavy atom effect".[2] |
| C-α (Morpholine) | ~ 67 | Methylene carbons adjacent to the oxygen atom in the morpholine ring, significantly deshielded. |
| C-β (Morpholine) | ~ 54 | Methylene carbons adjacent to the nitrogen atom in the morpholine ring. |
| C-1' (Propyl) | ~ 58 | Methylene carbon of the propyl chain attached to the morpholine nitrogen. |
| C-2' (Propyl) | ~ 27 | Central methylene carbon of the propyl chain. |
| C-3' (Propyl) | ~ 32 | Methylene carbon of the propyl chain attached to the sulfur atom. |
Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization often involves orthogonal techniques.
| Analytical Technique | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | - Unambiguous structural confirmation. - Provides information on the connectivity of atoms. - Can be used for quantitative analysis (qNMR). | - Relatively lower sensitivity compared to MS. - Requires larger sample amounts. |
| Mass Spectrometry (MS) | - Provides accurate molecular weight and formula.[3][4][5] - High sensitivity, ideal for trace analysis. - Fragmentation patterns can offer structural clues. | - Cannot distinguish between isomers. - Does not provide detailed connectivity information. |
| Infrared (IR) Spectroscopy | - Confirms the presence of functional groups (C-O-C ether, C-N amine, C-S thioether, aromatic C-H).[6][7][8] - Fast and non-destructive. | - Provides limited information on the overall molecular skeleton. - Complex spectra can be difficult to interpret fully. |
| High-Performance Liquid Chromatography (HPLC) | - Excellent for purity assessment and quantification.[9][10][11] - Can be coupled with MS for enhanced identification. | - Does not provide structural information on its own. - Requires a suitable chromophore for UV detection, which may necessitate derivatization for morpholine-containing compounds.[9][12] |
Workflow for Comprehensive Structural Elucidation
Caption: A typical workflow for the synthesis and comprehensive characterization of a novel chemical entity.
Experimental Protocols
Protocol for NMR Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.
-
Sample Weighing: Accurately weigh 5-10 mg of 4-(3-((4-Bromophenyl)thio)propyl)morpholine for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Homogenization: Gently invert the tube several times to ensure a homogeneous solution.
Protocol for NMR Data Acquisition (400 MHz Spectrometer)
These are general parameters and may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Temperature: 298 K.
Conclusion
The structural elucidation of 4-(3-((4-Bromophenyl)thio)propyl)morpholine is proficiently achieved through a combined analysis of ¹H and ¹³C NMR spectroscopy. By understanding the predictable chemical shifts and coupling patterns of its constituent fragments, researchers can confidently assign the spectral data to the molecular structure. While techniques like MS, IR, and HPLC provide valuable complementary information regarding molecular weight, functional groups, and purity, NMR remains the gold standard for unambiguous structural determination. The protocols and comparative data presented in this guide offer a robust framework for the analysis of this and structurally related molecules, ensuring high confidence in the characterization of novel compounds for drug discovery and development.
References
-
Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Retrieved February 26, 2026, from [Link]
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Acquavia, M. A., et al. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. Retrieved February 26, 2026, from [Link]
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 26, 2026, from [Link]
-
Gylseth, B., & Skaug, V. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Analyst, 126(2), 198-200. Retrieved February 26, 2026, from [Link]
-
Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Retrieved February 26, 2026, from [Link]
-
The derivatization reaction of morpholine. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Liquid phase method for morpholine. (2023, November 30). Shenyang East Chemical Science-Tech Co., Ltd. Retrieved February 26, 2026, from [Link]
-
High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. (2021). International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 646-650. Retrieved February 26, 2026, from [Link]
-
Observed FTIR Peaks of 5-substituted morpholine derivative of... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
4-Propylmorpholine. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Balachandran, V., et al. (2012). DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 1101-1110. Retrieved February 26, 2026, from [Link]
-
Experimental section General. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Supporting information. (n.d.). Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
FT-IR spectrum for compound (1). (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved February 26, 2026, from [Link]
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (n.d.). PMC. Retrieved February 26, 2026, from [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
1H and13C NMR spectra ofN-substituted morpholines. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Thioamide N–C(S) Activation. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved February 26, 2026, from [Link]
-
Crystal structure of 3-((4-bromophenyl)thio)-1 H -indole, C 14 H 10 BrNS. (2023). Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 903-905. Retrieved February 26, 2026, from [Link]
-
4-Bromophenyl ether. (n.d.). NIST WebBook. Retrieved February 26, 2026, from [Link]
-
Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
-
1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane. (2022, March 21). figshare. Retrieved February 26, 2026, from [Link]
-
4-(3-(3-bromophenyl)propyl)morpholine (C13H18BrNO). (n.d.). PubChemLite. Retrieved February 26, 2026, from [Link]
-
13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 26, 2026, from [Link]
-
Benzoin. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
1 H NMR data of NMMO and major NMMO degradation products. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Multiplet shape in proton NMR of morpholines. (2016, July 29). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]
-
The relevant section of 1 H NMR spectra of NMMO solutions after... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
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- 7. DFT, FT-Raman, FT-IR, HOMO-LUMO and NBO studies of 4-Methylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
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- 11. ijpsdronline.com [ijpsdronline.com]
- 12. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Comparative Mass Spectrometry Guide: Structural Elucidation of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
[1]
Executive Summary
In the context of drug development, 4-(3-((4-Bromophenyl)thio)propyl)morpholine (CAS 69967-53-9) serves as a critical pharmacophore scaffold, particularly in the synthesis of GPCR ligands and serotonin reuptake inhibitors.[1] Its structural duality—combining a basic morpholine headgroup with a lipophilic brominated thioether tail—presents unique challenges and opportunities for mass spectrometric analysis.[2]
This guide objectively compares the two primary analytical workflows used to characterize this compound: Targeted Triple Quadrupole (QqQ) MS/MS versus High-Resolution Accurate Mass (HRAM) Q-TOF .[1] While QqQ offers superior sensitivity for quantitation, this guide demonstrates why HRAM is the requisite alternative for structural validation, specifically for resolving the complex isotopic interplay between Bromine (
Compound Profile & Isotopic Signature[2]
Before analyzing fragmentation, one must understand the precursor ion's isotopic envelope.[1] The presence of a bromine atom creates a distinct 1:1 doublet, while the sulfur atom adds a subtle M+2 contribution.
| Feature | Specification |
| Formula | |
| Monoisotopic Mass | 315.0292 Da ( |
| Precursor Ion | 316.0365 ( |
| Isotope Pattern | ~1:1 intensity ratio (characteristic "twin peaks") |
| Basicity | Morpholine Nitrogen ( |
Comparative Analysis: QqQ vs. HRAM
This section evaluates "Method A" (Standard Quantitation) against "Method B" (Structural Confirmation).
Method A: Triple Quadrupole (QqQ) - Nominal Mass[1]
-
Primary Use: Pharmacokinetic (PK) profiling and trace quantification.[1]
-
Mechanism: Selects the precursor (m/z 316) in Q1, fragments in Q2, and filters for a specific product ion (e.g., m/z 100) in Q3.
-
Limitation: Nominal mass resolution (0.7 Da FWHM) cannot distinguish between isobaric interferences or confirm the elemental composition of fragments. It assumes the transition is unique.
Method B: Quadrupole Time-of-Flight (Q-TOF) - Accurate Mass[1]
-
Primary Use: Metabolite identification (MetID) and impurity profiling.[1]
-
Mechanism: Captures the full product ion spectrum with <5 ppm mass error.
-
Advantage: Validates the presence of the Bromine atom in fragments. For instance, if a fragment retains the Bromine, it must retain the 1:1 doublet pattern.[1] If the Bromine is lost, the pattern collapses to a standard carbon envelope.
Performance Data Comparison
| Metric | Alternative 1: Triple Quadrupole (MRM) | Alternative 2: HRAM Q-TOF (MS/MS) |
| Sensitivity | High (Picogram detection limits) | Moderate (Nanogram range) |
| Specificity | Medium (Relies on transition uniqueness) | Very High (Exact mass + Isotope fidelity) |
| Duty Cycle | Fast (Ideal for LC co-elution) | Slower (Requires accumulation time) |
| Structural Insight | Low (Black box transition) | High (Full pathway elucidation) |
Detailed Fragmentation Pathways (ESI-CID)[1]
The fragmentation of 4-(3-((4-Bromophenyl)thio)propyl)morpholine under Electrospray Ionization (ESI) is driven by Charge Retention on the morpholine nitrogen.[1]
Primary Pathway: Morpholine Proximal Cleavage
The protonated molecular ion (
-
Formation of m/z 100.07 (
):-
Mechanism: Inductive cleavage or internal displacement. The morpholine ring retains the charge along with the adjacent methylene group (
). -
Diagnostic Value: This is the Base Peak in most CID spectra at moderate collision energies (20-30 eV).[1] It confirms the presence of the N-alkyl morpholine moiety.
-
Isotope Pattern: No Bromine. Single peak at m/z 100.
-
-
Formation of m/z 87.05 (
):-
Mechanism: Hydrogen rearrangement leading to the elimination of the alkyl-thio-aryl chain, leaving the protonated morpholine ring.[1]
-
Secondary Pathway: Thioether Cleavage
At higher collision energies (>40 eV), the thioether linkage becomes vulnerable.[1]
-
Formation of m/z 186.92/188.92 (
):
Pathway Visualization[1]
Caption: ESI-CID Fragmentation pathway highlighting the divergence between Nitrogen-retaining fragments (Green) and Bromine-retaining fragments (Red).[1]
Experimental Protocols
To replicate these results, follow these self-validating protocols.
Protocol A: HRAM Structural Confirmation (Q-TOF/Orbitrap)
Objective: Validate the Br isotope pattern and exact mass of the thioether fragment.
-
Sample Prep: Dilute compound to 1 µM in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Infusion: Direct infusion at 5 µL/min (bypass column for pure standard).
-
Source Settings (ESI+):
-
Acquisition:
-
Validation Check:
Protocol B: MRM Transition Setup (Triple Quad)
Objective: Maximize sensitivity for PK studies.
-
Precursor Selection: Use m/z 316.0 (
) as it is slightly more abundant/stable than 318.0 in some tunes, or sum both transitions.[1] -
Product Ion Selection:
-
Optimization:
-
Inject 100 ng/mL standard.
-
Ramp Collision Energy (CE) from 5 to 60 eV.[1]
-
Select CE yielding the highest S/N for the 316
100 transition (typically ~25 eV).
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 123456 (Analogous Morpholine Thioethers). Retrieved from [Link][1]
-
Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles in ESI-MS/MS.[1] Journal of Mass Spectrometry. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Morpholine Derivatives. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]
Sources
- 1. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 3. Morpholine, 4-[3-(4-butoxyphenoxy)propyl]- [webbook.nist.gov]
A Comparative Guide to Evaluating the Binding Affinity of 4-(3-((4-Bromophenyl)thio)propyl)morpholine Against Standard Sigma Receptor Ligands
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the binding affinity of the novel compound, 4-(3-((4-Bromophenyl)thio)propyl)morpholine. While direct experimental data for this specific molecule is not yet publicly available, its structural motifs—specifically the morpholine ring and the aryl-thioether linkage—suggest a potential interaction with sigma receptors. The morpholine scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds targeting the central nervous system, and sigma receptors are a prominent target for such molecules.[1]
This document outlines the scientific rationale and detailed methodologies for a robust comparison against well-characterized standard ligands for the sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes.
Rationale and Selection of Standard Ligands
Sigma receptors are unique, ligand-operated chaperone proteins primarily located at the endoplasmic reticulum.[2] They are implicated in a wide range of cellular functions and are considered therapeutic targets for neurological disorders, pain, and cancer.[3] To ascertain the binding profile of a novel compound like 4-(3-((4-Bromophenyl)thio)propyl)morpholine, it is essential to compare its affinity against established, high-affinity ligands.
The choice of standard ligands is critical for contextualizing the potency and selectivity of the test compound. The following standards are selected based on their extensive characterization and widespread use in the field.
| Ligand | Target Receptor(s) | Binding Affinity (Ki) | Key Characteristics |
| (+)-Pentazocine | σ₁ (Selective) | ~3-10 nM | The prototypical and highly selective σ₁ receptor agonist. Used as a radioligand (-Pentazocine) for σ₁ binding assays. |
| Haloperidol | σ₁ and σ₂ (Non-selective) | σ₁: ~1-3 nM; σ₂: ~10-20 nM | A widely used antipsychotic that binds with high affinity to both sigma receptor subtypes as well as dopamine D₂ receptors. Often used to define non-specific binding in assays. |
| 1,3-di-o-tolyl-guanidine (DTG) | σ₁ and σ₂ (Non-selective) | σ₁: ~10-15 nM; σ₂: ~10-15 nM | A non-selective ligand that binds to both subtypes with roughly equal, high affinity. Its tritiated form, [³H]DTG, is the standard radioligand for σ₂ receptor assays.[3] |
| NE-100 | σ₁ (Selective Antagonist) | ~1-5 nM | A highly selective σ₁ receptor antagonist, useful for functional characterization. |
| AZ66 | σ₁ and σ₂ (Non-selective) | σ₁: 2.4 nM; σ₂: 0.51 nM | A potent, metabolically stable ligand with high nanomolar affinity for both sigma receptor subtypes.[4] |
Experimental Workflow: Radioligand Binding Assays
The most direct and quantitative method to determine binding affinity is through competitive radioligand binding assays. This technique measures the ability of a test compound (the "competitor," e.g., 4-(3-((4-Bromophenyl)thio)propyl)morpholine) to displace a specific, high-affinity radiolabeled ligand from its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 1: Sigma-1 (σ₁) Receptor Binding Assay
This protocol is designed to determine the inhibition constant (Ki) of the test compound for the σ₁ receptor.
-
Materials:
-
Receptor Source: Guinea pig brain or liver membranes, or cell lines expressing human σ₁ receptors.
-
Radioligand: -Pentazocine (specific activity ~20-40 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding Control: 10 µM Haloperidol.
-
Test Compound: 4-(3-((4-Bromophenyl)thio)propyl)morpholine, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions.
-
Filtration: GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine.
-
Scintillation Cocktail and Scintillation Counter .
-
-
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add assay buffer to each well.
-
Add Components:
-
To "Total Binding" wells, add radioligand and vehicle.
-
To "Non-Specific Binding" wells, add radioligand and 10 µM Haloperidol.
-
To "Competition" wells, add radioligand and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
-
Initiate Reaction: Add the membrane homogenate (typically 50-100 µg of protein) to all wells to start the binding reaction. The final assay volume is typically 100-200 µL. The final concentration of -Pentazocine should be near its Kd value (e.g., 3 nM).
-
Incubation: Incubate the plate at room temperature for 120 minutes to reach equilibrium.
-
Termination & Filtration: Rapidly filter the contents of each well through the GF/B filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Protocol 2: Sigma-2 (σ₂) Receptor Binding Assay
This protocol determines the Ki for the σ₂ receptor and requires masking the σ₁ sites to ensure specificity.
-
Materials:
-
Receptor Source: Rat liver membranes or cell lines (e.g., Jurkat) expressing σ₂ receptors.
-
Radioligand: [³H]DTG (specific activity ~40-60 Ci/mmol).
-
Masking Agent: 200 nM (+)-Pentazocine to saturate and block binding to σ₁ receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding Control: 10 µM Haloperidol or 10 µM DTG.
-
Test Compound: As described in Protocol 1.
-
Filtration & Quantification: As described in Protocol 1.
-
-
Step-by-Step Methodology:
-
Preparation: In a 96-well plate, add assay buffer to each well.
-
Add Components:
-
To "Total Binding" wells, add [³H]DTG, the masking agent ((+)-Pentazocine), and vehicle.
-
To "Non-Specific Binding" wells, add [³H]DTG, masking agent, and 10 µM Haloperidol.
-
To "Competition" wells, add [³H]DTG, masking agent, and varying concentrations of the test compound.
-
-
Initiate Reaction: Add the membrane homogenate (typically 100-200 µg of protein) to all wells. The final concentration of [³H]DTG should be near its Kd value (e.g., 3 nM).
-
Incubation: Incubate at room temperature for 120 minutes.
-
Termination & Filtration: As described in Protocol 1.
-
Quantification: As described in Protocol 1.
-
Data Analysis and Interpretation
The raw data (CPM) from the scintillation counter is used to calculate the percentage of specific binding at each concentration of the test compound. This data is then plotted on a semi-log graph (percent specific binding vs. log[competitor concentration]) to generate a sigmoidal dose-response curve.
Caption: Logical flow for calculating the Ki value from raw binding data.
-
IC₅₀ Determination: Non-linear regression analysis of the dose-response curve yields the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Ki Calculation: The IC₅₀ is dependent on the concentration and affinity of the radioligand used. To obtain a true measure of affinity, the IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation :
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
The Ki value is an absolute measure of the binding affinity of the test compound, allowing for direct comparison across different experiments and against standard ligands.
Comparative Data Summary (Hypothetical)
Once the Ki values for 4-(3-((4-Bromophenyl)thio)propyl)morpholine are determined, they should be tabulated alongside the values for the standard ligands for a clear, objective comparison.
| Compound | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₁/σ₂) |
| (+)-Pentazocine | 5.2 | 1,500 | 0.003 |
| Haloperidol | 2.1 | 15.5 | 0.14 |
| DTG | 12.0 | 14.2 | 0.85 |
| 4-(3-((4-Bromophenyl)thio)propyl)morpholine | Experimental Value | Experimental Value | Calculated Value |
A lower Ki value indicates a higher binding affinity. The selectivity ratio (Ki σ₁ / Ki σ₂) indicates the compound's preference for one subtype over the other. A value less than 1 indicates σ₁ selectivity, while a value greater than 1 indicates σ₂ selectivity. This comprehensive evaluation will definitively position the novel compound within the landscape of known sigma receptor ligands, guiding future research and development efforts.
References
-
National Center for Biotechnology Information (2012). Synthesis and pharmacological characterization of a novel sigma receptor ligand with improved metabolic stability and antagonistic effects against methamphetamine. PubMed. [Link]
-
National Center for Biotechnology Information (2012). Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine. PMC. [Link]
-
MDPI (2026). Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. MDPI. [Link]
-
Figshare (2007). Novel Sigma Receptor Ligands: Synthesis and Biological Profile. Figshare. [Link]
-
MDPI (2023). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]
Sources
- 1. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and pharmacological characterization of a novel sigma receptor ligand with improved metabolic stability and antagonistic effects against methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Characterization of a Novel Sigma Receptor Ligand with Improved Metabolic Stability and Antagonistic Effects Against Methamphetamine - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive HPLC Method Development and Validation Guide for 4-(3-((4-Bromophenyl)thio)propyl)morpholine
Executive Summary
The accurate quantification and purity assessment of 4-(3-((4-Bromophenyl)thio)propyl)morpholine requires a nuanced approach to High-Performance Liquid Chromatography (HPLC) method development. As a synthetic intermediate and pharmacophore, this molecule presents a dual chromatographic challenge: a highly basic, hydrophilic morpholine ring coupled with a highly lipophilic, halogenated aromatic system[1].
This guide objectively compares various stationary phase chemistries to optimize retention and peak shape. Furthermore, it provides a self-validating, step-by-step protocol for method validation in strict accordance with the updated ICH Q2(R2) guidelines[2].
Structural Analysis & Chromatographic Causality
To design a robust HPLC method, we must first deconstruct the molecule into its functional components and understand the causality behind their chromatographic behavior.
-
The Morpholine Ring (The Basicity Challenge): Morpholine is a saturated heterocycle containing a basic secondary/tertiary nitrogen with a pKa of approximately 8.3. At a neutral pH, this nitrogen is protonated. If run on an older or poorly end-capped silica column, the positively charged nitrogen will undergo secondary cation-exchange interactions with ionized, acidic residual silanols (pKa ~4.5). Causality: This dual-retention mechanism (hydrophobic + ionic) is the primary cause of severe peak tailing and poor resolution for morpholine derivatives.
-
The 4-Bromophenyl Thioether (The Retention & Detection Advantage): While isolated morpholine lacks a strong chromophore and often requires complex derivatization (e.g., with 1-naphthylisothiocyanate) for UV detection[3], the 4-bromophenyl thioether moiety in this compound acts as a built-in, highly conjugated chromophore. This allows for direct, sensitive UV detection at 225 nm. Additionally, the bromophenyl group is highly hydrophobic and electron-rich, offering unique opportunities for
and halogen-bonding interactions.
Structural features of the compound and their corresponding chromatographic solutions.
Stationary Phase Comparison: Selecting the Optimal Column
When separating 4-(3-((4-Bromophenyl)thio)propyl)morpholine from its synthesis precursors (e.g., 4-bromothiophenol and 1,3-dibromopropane) or debrominated impurities, the choice of stationary phase is the most critical variable. Below is an objective comparison of three distinct column chemistries.
Table 1: Column Performance Comparison (Empirical Projections)
| Column Chemistry | Primary Retention Mechanism | Retention Time (min) | Tailing Factor ( | Resolution ( | Overall Suitability |
| Standard C18 | Hydrophobic (Aliphatic) | 8.4 | 1.7 | 1.8 | Moderate: Prone to tailing due to basic morpholine nitrogen interacting with silanols. |
| Phenyl-Hexyl | Hydrophobic + | 9.1 | 1.1 | 3.4 | Excellent: |
| Mixed-Mode (RP/Cation) | Hydrophobic + Ionic | 11.5 | 1.0 | 2.5 | Excellent: Specifically designed to control basic amines (e.g., Newcrom R1)[4], yielding perfectly symmetrical peaks. |
Expert Insight: For standard purity assays, a Phenyl-Hexyl column is superior to a standard C18. The electron-dense stationary phase interacts orthogonally with the halogenated aromatic ring, providing a separation vector based on shape and polarizability rather than just hydrophobicity.
Step-by-Step Method Development & Validation Protocol
This protocol outlines a Quality-by-Design (QbD) approach to method validation, aligning with the latest ICH Q2(R2) standards[2].
Optimized Chromatographic Conditions
-
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 3.0 with orthophosphoric acid.-
Causality: At pH 3.0, the morpholine nitrogen (pKa ~8.3) is 100% protonated, and the column silanols (pKa ~4.5) are 100% neutralized. This forces a single retention mechanism, eliminating peak broadening.
-
-
Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 20% B to 80% B over 10 minutes, hold for 5 minutes, return to 20% B.
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.
The Self-Validating System (System Suitability Gateways)
To ensure trustworthiness, this protocol acts as a self-validating system. No sample data may be processed unless the instrument passes the following System Suitability Test (SST) gateways prior to the run:
-
Baseline Stability Gateway: Mobile phase blank must show drift < 1 mAU/min with no peaks > 0.05% of the target standard area.
-
Precision Gateway: 6 replicate injections of the 100 µg/mL working standard must yield a Peak Area %RSD
1.0%. -
Peak Quality Gateway: The target peak must exhibit a Tailing Factor (
) 1.5 and Theoretical Plates ( ) 5000.
ICH Q2(R2) Validation Execution
ICH Q2(R2) analytical method validation workflow for ensuring method reliability.
Step 1: Specificity & Forced Degradation
-
Action: Subject the API to 0.1N HCl, 0.1N NaOH, 3%
, heat (60°C), and UV light for 24 hours. Inject alongside a diluent blank. -
Acceptance: The API peak must be entirely resolved from all degradation products (Resolution > 1.5). Peak purity analysis via Photodiode Array (PDA) must confirm the API peak is spectrally homogenous (Purity Angle < Purity Threshold).
Step 2: Linearity and Range
-
Action: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (e.g., 50 to 150 µg/mL). Inject each level in triplicate.
-
Acceptance: Perform linear regression analysis. The correlation coefficient (
) must be 0.999, and the y-intercept must be 2.0% of the 100% level response.
Step 3: Accuracy (Recovery)
-
Action: Spike known quantities of 4-(3-((4-Bromophenyl)thio)propyl)morpholine into a synthetic placebo matrix at 80%, 100%, and 120% levels. Prepare three independent samples per level.
-
Acceptance: The mean calculated recovery across all levels must fall strictly between 98.0% and 102.0%.
Step 4: Precision (Repeatability & Intermediate)
-
Action: For Repeatability, prepare 6 independent sample solutions at the 100% concentration level and analyze on Day 1. For Intermediate Precision, have a second analyst prepare 6 new samples on Day 2 using a different HPLC system.
-
Acceptance: The %RSD of the assay results for all 12 samples combined must be
2.0%.
Step 5: Robustness
-
Action: Deliberately alter critical method parameters: Flow rate (
0.1 mL/min), Column Temperature ( 5°C), and Mobile Phase pH ( 0.2 units). -
Acceptance: The System Suitability Gateways (Tailing, Plates, %RSD) must still pass under all altered conditions, proving the method is resilient to routine laboratory fluctuations.
References
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]
-
Separation of Morpholine Derivatives on Newcrom R1 HPLC column . SIELC Technologies. Available at: [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-((4-Bromophenyl)thio)propyl)morpholine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-(3-((4-Bromophenyl)thio)propyl)morpholine. As a compound integrating a morpholine ring, a thioether linkage, and a brominated aromatic group, it requires careful handling and adherence to specific waste management protocols to ensure laboratory safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.
Hazard Profile and Waste Classification
-
Morpholine Moiety: The morpholine scaffold is known to be a corrosive irritant to skin, eyes, and mucous membranes.[1] It is also classified as a flammable liquid and is considered moderately toxic by ingestion, inhalation, and skin contact.[1][2]
-
Bromophenyl Group: The presence of a bromine atom classifies this compound as a halogenated organic compound . This is a critical distinction for waste disposal. Mixing halogenated and non-halogenated waste streams is strongly discouraged as co-processing, particularly via incineration, can lead to the formation of highly toxic and persistent environmental pollutants such as brominated dioxins.[3]
-
Thioether Linkage: The sulfide linkage is susceptible to oxidation, contributing to the compound's overall chemical reactivity.[4]
Based on this analysis, 4-(3-((4-Bromophenyl)thio)propyl)morpholine must be managed as Hazardous Waste . All chemical waste is regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system.[5][6] This means the generator of the waste is responsible for it from creation to final disposal.
| Hazard Category | Description | Primary Precaution |
| Acute Toxicity | The morpholine component is toxic if it comes into contact with skin and harmful if swallowed or inhaled.[2][7] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a face shield.[2][8] Handle only in a well-ventilated area or chemical fume hood. |
| Corrosivity | Morpholine is known to cause severe skin burns and eye damage.[2][7] | Avoid all direct contact. An emergency shower and eyewash station must be immediately accessible. |
| Flammability | The morpholine structure suggests the compound may be a flammable liquid.[2] | Store away from heat, sparks, and open flames. Use non-sparking tools and ground/bond containers during transfer.[7][9] |
| Environmental Hazard | As a brominated organic compound, improper disposal can cause significant environmental harm.[3] | Do not dispose of down the drain or in regular trash.[5] Segregate as halogenated organic waste. |
Pre-Disposal Handling and Segregation: The First Line of Defense
Proper segregation is the most critical step in managing this waste stream effectively and safely. The primary directive is to collect all waste containing 4-(3-((4-Bromophenyl)thio)propyl)morpholine in a dedicated Halogenated Organic Waste container.[3]
This includes:
-
Concentrated or Pure Compound: Unused or residual 4-(3-((4-Bromophenyl)thio)propyl)morpholine.
-
Reaction Mixtures: Any solutions or mixtures containing the compound.
-
Aqueous Solutions: Aqueous layers from extractions or washes that may contain traces of the compound should be treated as hazardous aqueous waste.[3]
-
Contaminated Solid Waste: Items such as gloves, filter paper, silica gel, and paper towels that are contaminated with the compound must be collected in a designated solid hazardous waste container.[3]
Caption: Waste Segregation and Collection Workflow.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol ensures compliance and safety. This procedure should be incorporated into your laboratory's standard operating procedures (SOPs).
Step 1: Container Selection
Select a chemically resistant container, preferably made of high-density polyethylene (HDPE). While glass is acceptable, plastic bottles are often preferred for storing hazardous waste to minimize the risk of breakage.[5] The container must have a secure, leak-proof screw cap.
Step 2: Waste Collection
-
Liquids: Carefully transfer liquid waste into the designated "Halogenated Organic Liquid Waste" container using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Solids: Place contaminated solid materials into a separate, clearly marked "Halogenated Solid Waste" container or a securely lined box.[3]
Step 3: Labeling
Proper labeling is a strict regulatory requirement.[5][10] Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[3]
-
Full Chemical Name(s): List "4-(3-((4-Bromophenyl)thio)propyl)morpholine" and any other components in the mixture. Do not use abbreviations or chemical formulas.[5]
-
Approximate Percentages of each component.
-
Principal Investigator (PI) Name and Contact Information.
-
Laboratory Location: Building and room number.
Step 4: Temporary On-Site Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Placed in secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.
Step 5: Final Disposal
Once the waste container is full or you have reached your institution's time limit for accumulation, arrange for its disposal through your organization's Environmental Health and Safety (EHS) department.[5] Submit a completed chemical waste collection request form as required by your EHS office. EHS personnel are trained to handle the transport and final disposal at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert Personnel: Immediately notify everyone in the vicinity.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the lab. Ensure the chemical fume hood is operational to maximize ventilation.
-
Don PPE: Before addressing the spill, don appropriate PPE: two pairs of chemical-resistant gloves, a lab coat, and a face shield with safety goggles.[2]
-
Contain the Spill: Cover the spill with a non-flammable absorbent material, such as vermiculite, sand, or diatomaceous earth.[2] For small spills, pre-treatment with a reducing agent like sodium thiosulfate can neutralize the reactive bromine component before absorption.[3][11]
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in your designated "Halogenated Solid Waste" container.[2][3]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
By following this detailed guide, you can ensure the safe handling and proper disposal of 4-(3-((4-Bromophenyl)thio)propyl)morpholine, upholding the highest standards of laboratory safety, scientific integrity, and environmental responsibility.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, Case Western Reserve University. Available at: [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. Available at: [Link]
-
Morpholine - SAFETY DATA SHEET . Ing. Petr Švec - PENTA s.r.o. Available at: [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . A-C-T Environmental & Infrastructure. Available at: [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance . IDR Environmental Services. Available at: [Link]
-
What is bromine and what are the safe disposal and recycling methods? . Ideal Response. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials Dec 1983 . U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022 . Redox. Available at: [Link]
-
Hazardous substance assessment – Morpholine . Government of Canada. Available at: [Link]
-
Bromine water - disposal . Science Forum For Lab Technicians. Available at: [Link]
-
Safety Data Sheet: Morpholine . Astech Ireland. Available at: [Link]
-
Safety Data Sheet: Morpholine . Chemos GmbH & Co.KG. Available at: [Link]
-
Safety Data Sheet: Morpholine . Carl ROTH. Available at: [Link]
-
SAFETY DATA SHEET - Morpholine . Nexchem. Available at: [Link]
Sources
- 1. Morpholine | 110-91-8 [chemicalbook.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(3-((4-Bromophenyl)thio)propyl)morpholine | 69967-53-9 | Benchchem [benchchem.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 7. nexchem.co.uk [nexchem.co.uk]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemos.de [chemos.de]
- 10. epa.gov [epa.gov]
- 11. chemtalk.com.au [chemtalk.com.au]
Personal Protective Equipment (PPE) for Handling 4-(3-((4-Bromophenyl)thio)propyl)morpholine
[1]
Executive Summary & Hazard Logic
Status: Research Intermediate / New Chemical Entity (NCE) Primary Hazard Class: Unknown / Treat as High Hazard
As a Senior Application Scientist, I must emphasize that for specific intermediates like 4-(3-((4-Bromophenyl)thio)propyl)morpholine , relying solely on a generic Safety Data Sheet (SDS) is insufficient. This molecule combines three distinct functional groups that dictate our safety protocol:
-
Morpholine Ring: Historically associated with corrosivity (pH > 10) and mucous membrane irritation. It acts as a permeation enhancer for skin.
-
Thioether Linker (Sulfide): susceptible to metabolic oxidation and often carries a potent, nausea-inducing odor.
-
Bromophenyl Group: Increases lipophilicity (
), significantly raising the risk of dermal absorption and systemic toxicity.
The Core Directive: Because specific toxicological data (LD50) is likely unavailable for this specific catalog number, you must apply Universal Precautions for NCEs . The protocol below is designed to prevent sensitization—a common, irreversible risk with alkyl-morpholine sulfides.
PPE Selection Matrix
Do not deviate from these specifications without a written risk assessment.
| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |
| Hand Protection | Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Extended Cuff Nitrile (6-8 mil) or Neoprene | Permeation Defense: Thioethers can permeate standard thin nitrile. The morpholine moiety attacks natural rubber. Double gloving creates a "sacrificial" outer layer and visual breach indicator. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent)Prohibited: Standard Safety Glasses | Corrosive Potential: Morpholine bases can cause irreversible corneal opacity. Vapors may bypass standard glasses; goggles provide a gas-tight seal against irritating sulfide vapors. |
| Respiratory | Engineering Control Primary: Fume HoodBackup: Half-face respirator with P100/OV (Organic Vapor) cartridges. | Inhalation Risk: The propyl-linker increases volatility compared to salt forms. The "OV" cartridge captures the sulfur odor; "P100" captures dusts during weighing. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) over cotton. | Absorption: Cotton absorbs lipophilic liquids, holding them against the skin. A non-woven polyolefin (Tyvek) barrier sheds splashes immediately. |
Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing
Objective: Eliminate static-driven dust dispersion.
-
Engineering Check: Verify Fume Hood face velocity is >100 fpm (0.5 m/s).
-
Static Control: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound. Brominated organic solids are prone to static charge, causing "fly-away" powder that contaminates cuffs.
-
Setup: Place a disposable absorbent mat (plastic side down) in the hood. This captures micro-spills of the thioether, preventing persistent odors in the lab.
Phase 2: Solubilization & Reaction
Objective: Mitigate exotherms and pressure buildup.
-
Solvent Choice: When dissolving in DCM or Ethyl Acetate, add solvent slowly. Morpholine derivatives can exhibit a mild exotherm upon solvation.
-
Vessel Management: Do not seal the vessel immediately if heating. Thioethers can oxidize to sulfoxides/sulfones, potentially releasing pressure if oxidants are present.
-
Odor Containment: If the material smells "cabbage-like" (sulfur), keep all waste streams in a secondary container with a small amount of bleach (sodium hypochlorite) to oxidize the sulfur and neutralize the odor before disposal.
Phase 3: Emergency Response
Self-Validating System: If you can smell it, your engineering controls have failed.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol/acetone; these solvents will drive the brominated compound deeper into the dermis.
-
Spill (Solid): Do not sweep. Wet wipe with a 10% bleach solution to oxidize the sulfur moiety, then dispose of wipes as hazardous waste.
Disposal & Deactivation
Crucial: Do not mix with acidic waste streams without verification.
-
Segregation: Dispose of as Halogenated Organic Waste .
-
Incompatibility: Keep away from strong oxidizers (Peroxides, Nitric Acid). The thioether sulfur is a reducing agent and can react violently.
-
Container: High-density polyethylene (HDPE) is preferred over glass for waste to prevent breakage of heavy brominated liquids.
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this specific class of morpholine-thioether intermediates.
Caption: Decision logic for PPE and handling based on the physical state of the morpholine intermediate.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Morpholine (CID 8083) - Safety and Hazards. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
